Hdac6-IN-11
Description
Properties
Molecular Formula |
C19H16N2O4 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-[6-(4-methoxyphenoxy)quinolin-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H16N2O4/c1-24-15-5-7-16(8-6-15)25-17-9-10-18-13(12-17)2-3-14(20-18)4-11-19(22)21-23/h2-12,23H,1H3,(H,21,22)/b11-4+ |
InChI Key |
VIDKIEAXAKFSHN-NYYWCZLTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C=C3)/C=C/C(=O)NO |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C=C3)C=CC(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Selective HDAC6 Inhibitors
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in a range of diseases, including cancer and neurodegenerative disorders.[1][2] As a class IIb HDAC, it is unique in its predominantly cytoplasmic localization and its possession of two catalytic domains.[3][4] This guide provides a detailed overview of the mechanism of action of selective HDAC6 inhibitors. While the specific compound "Hdac6-IN-11" is not documented in publicly available scientific literature, this document will detail the established mechanisms of well-characterized selective HDAC6 inhibitors, offering a comprehensive resource for researchers, scientists, and drug development professionals. The principles, pathways, and experimental methodologies described herein are fundamental to the study of any selective HDAC6 inhibitor.
Core Mechanism of Action
Selective HDAC6 inhibitors function by binding to the active site of the HDAC6 enzyme, thereby preventing it from deacetylating its substrate proteins. HDAC6's substrates are primarily non-histone proteins involved in crucial cellular processes.[1][5] The primary and most well-studied substrates of HDAC6 are α-tubulin and the chaperone protein Hsp90.[5][6]
-
α-Tubulin Deacetylation: HDAC6 removes acetyl groups from α-tubulin, a key component of microtubules.[5] Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which in turn enhances microtubule stability and affects microtubule-dependent cellular processes such as cell migration and intracellular transport.[5][7]
-
Hsp90 Deacetylation: HDAC6 also deacetylates Hsp90, a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[6][8] Inhibition of HDAC6 results in hyperacetylated Hsp90, leading to the degradation of its client proteins.[8]
The selective inhibition of HDAC6 is a promising therapeutic strategy due to its role in various pathological conditions. In cancer, HDAC6 inhibition can suppress cell motility and induce the degradation of oncogenic proteins.[1][8] In neurodegenerative diseases like Alzheimer's, inhibiting HDAC6 can enhance microtubule-based transport, which is often impaired.[1]
Signaling Pathways Modulated by HDAC6 Inhibition
The inhibition of HDAC6 impacts several key signaling pathways that are critical in both normal cellular function and disease states.
-
Microtubule Dynamics and Cell Motility: By promoting the acetylation of α-tubulin, HDAC6 inhibitors stabilize the microtubule network. This directly impacts cell motility and migration, processes that are fundamental to cancer metastasis.[5]
-
Protein Quality Control and Aggresome Formation: HDAC6 plays a crucial role in the cellular response to misfolded proteins by facilitating the formation of aggresomes, which are cellular compartments for the sequestration and eventual clearance of protein aggregates.[2] HDAC6 binds to ubiquitinated misfolded proteins and transports them along microtubules to the aggresome.[2] Inhibition of HDAC6 can disrupt this process.
-
Hsp90 Chaperone Function and Client Protein Stability: The deacetylation of Hsp90 by HDAC6 is essential for its chaperone activity.[8] By inhibiting HDAC6, the resulting hyperacetylation of Hsp90 leads to the ubiquitin-proteasome-mediated degradation of its client proteins, which include numerous oncoproteins such as Bcr-Abl, c-Raf, and AKT.[8]
-
Immune Modulation: HDAC6 inhibition has been shown to modulate immune responses. For instance, it can suppress the activity of M2-like tumor-associated macrophages, which are known to promote tumor growth.[9]
Quantitative Data for Representative HDAC6 Inhibitors
The following table summarizes key quantitative data for several well-characterized selective HDAC6 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
| Inhibitor | IC50 (HDAC6) | Selectivity vs. HDAC1 | Cell Line/Assay | Reference |
| Tubacin | 4 nM | ~350-fold | In vitro enzymatic assay | [10] |
| Nexturastat A | 5 nM | >1000-fold | In vitro enzymatic assay | [10] |
| SW-100 | 2.3 nM | >1000-fold | In vitro enzymatic assay | [7][10] |
| Ricolinostat (ACY-1215) | 5 nM | ~11-fold | In vitro enzymatic assay | [7] |
| Tubastatin A | 15 nM | >1000-fold | In vitro enzymatic assay | [6] |
Experimental Protocols
The characterization of HDAC6 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
1. In Vitro HDAC6 Enzymatic Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified HDAC6. A common method is a fluorogenic assay.
-
Protocol:
-
Purified recombinant human HDAC6 enzyme is incubated with a fluorogenic substrate, which is a peptide containing an acetylated lysine residue linked to a fluorescent molecule.
-
The test compound (inhibitor) at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
A developer solution is added, which cleaves the deacetylated substrate and releases the fluorophore.
-
The fluorescence is measured using a fluorescence plate reader.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[11][12]
-
2. Western Blot Analysis for Substrate Acetylation
-
Principle: This assay determines the effect of an HDAC6 inhibitor on the acetylation status of its cellular substrates, such as α-tubulin and Hsp90, in cultured cells.
-
Protocol:
-
Culture cells (e.g., a cancer cell line) to an appropriate confluency.
-
Treat the cells with the HDAC6 inhibitor at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for acetylated α-tubulin, total α-tubulin, acetylated Hsp90, and total Hsp90. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Wash the membrane and incubate with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative increase in substrate acetylation.[9]
-
3. Cell Migration Assay (Wound Healing Assay)
-
Principle: This assay assesses the effect of an HDAC6 inhibitor on the migratory capacity of cells, which is a functional consequence of altered microtubule dynamics.
-
Protocol:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells.
-
Add fresh culture medium containing the HDAC6 inhibitor at various concentrations.
-
Image the wound at time zero and at subsequent time points (e.g., every 6-12 hours).
-
Measure the area of the wound at each time point.
-
Calculate the rate of wound closure to determine the effect of the inhibitor on cell migration.
-
Selective inhibition of HDAC6 represents a compelling therapeutic strategy for a variety of diseases. The mechanism of action is centered on the prevention of deacetylation of key cytoplasmic proteins, primarily α-tubulin and Hsp90, leading to the modulation of critical cellular pathways involved in cell motility, protein quality control, and immune responses. The experimental protocols outlined in this guide provide a robust framework for the characterization of novel HDAC6 inhibitors. While specific data for "this compound" is not available, the information presented here on the general mechanism of action and methodologies for studying selective HDAC6 inhibitors serves as a foundational resource for researchers in the field.
References
- 1. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. avstera.com [avstera.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
The Function of HDAC6 in Neurodegenerative Diseases: An In-Depth Technical Guide
Executive Summary: Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that has emerged as a critical regulator of cellular processes frequently disrupted in neurodegenerative diseases. Unlike other HDACs that primarily target nuclear histones to regulate transcription, HDAC6 modulates a variety of cytoplasmic proteins, including α-tubulin, HSP90, and cortactin.[1][2] Its functions in microtubule-based axonal transport, protein quality control via the aggresome-autophagy pathway, and chaperone-mediated stress responses place it at a central nexus in the pathophysiology of Alzheimer's disease (AD), Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and Huntington's disease (HD).[1][3] However, its role is complex, exhibiting both neuroprotective and neurotoxic potential depending on the disease context.[1][4] This guide provides a detailed examination of the molecular functions of HDAC6, summarizes key quantitative findings from preclinical models, outlines relevant experimental protocols, and explores the therapeutic potential of targeting this multifaceted enzyme.
Introduction to Histone Deacetylase 6 (HDAC6)
HDAC6 is distinguished from other HDAC family members by its unique structural and functional characteristics. It possesses two tandem catalytic domains and a C-terminal zinc finger domain (BUZ domain) that specifically binds to polyubiquitinated proteins.[2][5] Predominantly located in the cytoplasm, its primary substrates are non-histone proteins, making it a key regulator of cytoplasmic biology.[6][7]
Key Substrates and Functions:
-
α-tubulin: HDAC6 is the major deacetylase of α-tubulin at the lysine-40 residue.[8] Deacetylation of α-tubulin destabilizes microtubules, impacting intracellular trafficking and cell motility.[1][9]
-
HSP90 (Heat Shock Protein 90): By deacetylating the chaperone HSP90, HDAC6 regulates its activity, which is crucial for the stability and function of numerous client proteins and the cellular stress response.[1][10]
-
Cortactin: Deacetylation of cortactin by HDAC6 influences the remodeling of the actin cytoskeleton.[1][11]
-
Ubiquitinated Proteins: Through its BUZ domain, HDAC6 binds to misfolded, polyubiquitinated proteins, linking protein degradation pathways to the microtubule network.[5][9]
Core Cellular Functions of HDAC6 in Neuronal Homeostasis
HDAC6 integrates several critical cellular pathways that are essential for neuronal survival and function. Its dysregulation is a common feature across multiple neurodegenerative disorders.[3]
Microtubule Dynamics and Axonal Transport
Neurons rely on a robust microtubule network for the axonal transport of essential cargo, including mitochondria, synaptic vesicles, and neurotrophic factors.[12] HDAC6 directly influences this process by deacetylating α-tubulin.[9] Increased tubulin acetylation is associated with more stable microtubules that serve as preferential tracks for motor proteins like kinesin and dynein, enhancing axonal transport.[13] Conversely, HDAC6 activity can impede this transport, a deficit observed in several neurodegenerative conditions.[1][4]
Figure 1. Core substrates and cellular functions of HDAC6.
Protein Quality Control: The Aggresome-Autophagy Pathway
A hallmark of most neurodegenerative diseases is the accumulation of misfolded protein aggregates. HDAC6 plays a pivotal role in a cellular defense mechanism to clear these toxic proteins.[5][10] When the primary degradation machinery (the ubiquitin-proteasome system) is overwhelmed, HDAC6 binds to polyubiquitinated protein aggregates via its BUZ domain.[9] It then facilitates their transport along microtubules to the microtubule-organizing center (MTOC), where they coalesce into a single large inclusion body called an aggresome.[14] This aggresome is subsequently cleared by the autophagy pathway.[5]
Figure 2. The HDAC6-mediated aggresome-autophagy pathway.
The Role of HDAC6 in Specific Neurodegenerative Diseases
The function of HDAC6 is often disease-specific, with its inhibition or depletion yielding different outcomes in various pathological contexts.
Alzheimer's Disease (AD)
AD is characterized by amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau.[1] HDAC6 expression is significantly increased in the brains of AD patients.[15][16] Its role in AD appears to be a double-edged sword.[1]
-
Detrimental Role: Aβ toxicity is known to impair mitochondrial trafficking. By deacetylating α-tubulin, HDAC6 can exacerbate this transport deficit.[8] Genetic reduction of HDAC6 in an AD mouse model restored α-tubulin acetylation, rescued mitochondrial transport defects, and ameliorated cognitive deficits.[8][17]
-
Protective Role: HDAC6 is involved in the clearance of both Aβ and aggregated tau via the aggresome-autophagy pathway.[18] However, tau can also directly bind to and inhibit HDAC6, which may disrupt this protective clearance mechanism.[1][10]
Therapeutically, the inhibition of HDAC6 is viewed as a promising strategy to restore neuronal transport and improve cognition in AD.[18][19]
Figure 3. HDAC6 inhibition pathway in Alzheimer's disease.
Parkinson's Disease (PD)
In PD, the aggregation of α-synuclein into Lewy bodies is a key pathological feature. HDAC6 is found to co-localize with α-synuclein in these inclusions.[9][20] The role of HDAC6 in PD is controversial. Some studies suggest that its deacetylase activity is essential for its protective effects in clearing α-synuclein aggregates.[20] In contrast, other work indicates that HDAC6 inhibition is neuroprotective.[21] This discrepancy may arise from different experimental models or the complex interplay between HDAC6's roles in protein clearance and axonal transport. Phosphorylated, more active, HDAC6 has also been found in protein aggregates in PD brains.[14]
Amyotrophic Lateral Sclerosis (ALS)
ALS involves the progressive death of motor neurons, frequently associated with cytoplasmic aggregates of proteins like FUS or TDP-43.[12][22] A critical defect in ALS is impaired axonal transport.[23]
-
Role in Transport: In cellular models using iPSCs from FUS-ALS patients, pharmacological inhibition or genetic silencing of HDAC6 successfully restored axonal transport defects of mitochondria and other cargoes.[12] This rescue was linked to a significant increase in α-tubulin acetylation.[12][23]
-
Role in Autophagy: Aggregated TDP-43 has been shown to increase the expression of HDAC6, which in turn impairs the autophagy pathway, suggesting a toxic feedback loop.[24]
Given this strong evidence, HDAC6 inhibition is considered a highly promising therapeutic strategy for ALS.[22][25]
Huntington's Disease (HD)
HD is caused by an expanded polyglutamine tract in the huntingtin (Htt) protein, leading to its aggregation and neuronal toxicity.[26] Defective microtubule-based transport of crucial molecules like brain-derived neurotrophic factor (BDNF) is a known pathogenic mechanism.[13][27]
-
Initial Promise: Early studies showed that pan-HDAC inhibitors, and later HDAC6-specific inhibitors, could increase tubulin acetylation and rescue transport deficits in cellular models of HD.[13][28]
-
Contradictory In Vivo Data: Despite the promising in vitro results, the genetic depletion of HDAC6 in the R6/2 mouse model of HD failed to modify disease progression, motor deficits, or the load of Htt aggregates, even though it successfully increased brain-wide tubulin acetylation.[26][27] This suggests that while HDAC6 modulates pathways relevant to HD, its inhibition alone may not be sufficient to alter the disease course, making it a lower priority target for HD compared to other neurodegenerative conditions.[26]
Quantitative Data Summary
The following tables summarize the key outcomes of HDAC6 modulation in preclinical models of various neurodegenerative diseases.
Table 1: HDAC6 Modulation in Alzheimer's Disease Models
| Model System | Intervention | Phenotype Measured | Outcome | Citation(s) |
|---|---|---|---|---|
| APPPS1-21 Mouse Model | Genetic knockout of HDAC6 | Learning and Memory (Morris Water Maze) | Cognitive deficits restored | [8][17] |
| APPPS1-21 Mouse Model | Genetic knockout of HDAC6 | Hippocampal α-tubulin Acetylation | Significantly increased | [8] |
| Primary Hippocampal Neurons | HDAC6 knockout | Aβ-induced Mitochondrial Trafficking Impairment | Neurons rendered resistant to impairment | [8] |
| rTg4510 Tauopathy Mouse | Tubastatin A (HDAC6 inhibitor) | Spatial Navigation Performance | Impairment rescued | [29] |
| rTg4510 Tauopathy Mouse | Tubastatin A (HDAC6 inhibitor) | Total Tau Levels | Significantly reduced |[29] |
Table 2: HDAC6 Modulation in ALS and HD Models
| Model System | Intervention | Phenotype Measured | Outcome | Citation(s) |
|---|---|---|---|---|
| FUS-ALS Patient iPSC-derived Motor Neurons | Pharmacological HDAC6 inhibition | Axonal Transport of Mitochondria & ER | Defects restored | [12] |
| FUS-ALS Patient iPSC-derived Motor Neurons | Genetic silencing of HDAC6 | Axonal Transport Defects | Defects corrected | [12][22] |
| R6/2 Mouse Model of HD | Genetic knockout of HDAC6 | Brain α-tubulin Acetylation | Markedly increased | [26][27] |
| R6/2 Mouse Model of HD | Genetic knockout of HDAC6 | Disease Progression / Motor Phenotype | No effect observed | [26] |
| R6/2 Mouse Model of HD | Genetic knockout of HDAC6 | Mutant Htt Aggregate Load | No change observed | [26] |
| Striatal Cell Lines (HD model) | Trichostatin A (pan-HDACi) | BDNF Vesicular Transport | Increased via HDAC6 inhibition |[13] |
Key Experimental Protocols
Investigating the function of HDAC6 requires specific assays to measure its enzymatic activity and its effect on downstream targets.
Fluorometric HDAC6 Activity Assay
This protocol describes a common method for quantifying HDAC6 enzymatic activity from cell or tissue lysates using a commercial kit.[30]
Principle: The assay uses a specific fluorogenic substrate containing an acetylated lysine. HDAC6 in the sample deacetylates the substrate. A developer is then added, which specifically recognizes the deacetylated lysine and cleaves the peptide to release a fluorophore (e.g., AFC), which is quantified.[31]
Methodology:
-
Sample Preparation: Homogenize ~10 mg of tissue or 1-2 million cells in ice-cold HDAC6 Lysis Buffer. Incubate on ice for 5-10 minutes.
-
Clarification: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Assay Plate Setup: In a 96-well white plate, add 1-10 µL of lysate per well. Include wells for a negative control (no lysate), a positive control (recombinant human HDAC6), and an inhibitor control (lysate pre-incubated with an HDAC6 inhibitor like Tubastatin A). Adjust the total volume in each well to 50 µL with HDAC6 Assay Buffer.
-
Reaction Initiation: Prepare a Substrate Mix containing the fluorogenic HDAC6 substrate. Add 50 µL of the Substrate Mix to each well (except background controls).
-
Incubation: Mix well, cover the plate, and incubate at 37°C for 30-60 minutes.
-
Development: Stop the reaction by adding 10 µL of Developer solution to each well. Incubate at 37°C for an additional 10-15 minutes.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate wavelengths (e.g., Ex/Em = 380/490 nm for AFC).
-
Calculation: HDAC6 activity is calculated based on a standard curve generated with the free fluorophore and normalized to the amount of protein in the lysate.
Western Blot Analysis of α-Tubulin Acetylation
This is the standard method to assess the downstream effect of HDAC6 modulation on its primary substrate, α-tubulin.
Figure 4. Workflow for Western blot analysis of tubulin acetylation.
Methodology:
-
Cell Culture and Treatment: Plate neuronal cells and treat with a selective HDAC6 inhibitor (e.g., Tubastatin A, ACY-1215) or vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and resolve on a 10% SDS-polyacrylamide gel.
-
Western Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies:
-
Mouse anti-acetylated-α-tubulin (Lys40)
-
Rabbit anti-α-tubulin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated anti-mouse and anti-rabbit secondary antibodies. Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of acetylated-α-tubulin to total α-tubulin for each sample to determine the effect of the inhibitor.
Therapeutic Implications and Future Directions
HDAC6 has emerged as a compelling, albeit complex, therapeutic target for neurodegenerative diseases.[1][4] The rationale for its inhibition is strongest in conditions where axonal transport defects are a primary pathogenic driver, such as ALS and AD.[8][23] Several selective HDAC6 inhibitors are in various stages of preclinical and clinical development.[16][18]
Challenges and Opportunities:
-
Selectivity and Brain Penetrance: A key challenge is developing potent and highly selective inhibitors that can efficiently cross the blood-brain barrier to engage the target in the CNS.[32]
-
Disease-Specific Roles: The contradictory findings in HD models highlight that HDAC6's role is not universally the same across all neurodegenerative diseases.[26] A thorough understanding of its function in each specific pathology is crucial.
-
Balancing Functions: Therapeutic strategies may need to selectively target the deacetylase activity of HDAC6 while preserving its potentially beneficial ubiquitin-binding functions related to protein clearance.[1][3]
Future research will focus on developing next-generation, CNS-penetrant HDAC6 inhibitors and validating their efficacy in more advanced animal models.[19] Furthermore, identifying biomarkers to track target engagement and therapeutic response in patients will be essential for the successful clinical translation of HDAC6-targeted therapies.
References
- 1. dovepress.com [dovepress.com]
- 2. HDAC6 in Diseases of Cognition and of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. To prevent neurodegeneration: HDAC6 uses different strategies for different challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 in Diseases of Cognition and of Neurons [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase 6 and the Disease Mechanisms of α-Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cell-stress.com [cell-stress.com]
- 13. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation | Journal of Neuroscience [jneurosci.org]
- 14. Phospho-HDAC6 Gathers Into Protein Aggregates in Parkinson’s Disease and Atypical Parkinsonisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of HDAC6 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease. [diagenode.com]
- 18. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. targetals.org [targetals.org]
- 23. Therapeutic potential of HDAC6 in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. HDAC6 and TDP-43 promote autophagy impairment in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sciencedaily.com [sciencedaily.com]
- 26. Hdac6 Knock-Out Increases Tubulin Acetylation but Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]
- 27. Hdac6 knock-out increases tubulin acetylation but does not modify disease progression in the R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Targeting Huntington’s disease through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Histone deacetylase 6 inhibition improves memory and reduces total tau levels in a mouse model of tau deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 30. assaygenie.com [assaygenie.com]
- 31. bpsbioscience.com [bpsbioscience.com]
- 32. Selective HDAC6 Inhibitors for Neurodegenerative Disease | Research & Innovation [research.utoronto.ca]
An In-depth Technical Guide on Chemical Probes for HDAC6 Function
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme implicated in a wide range of cellular processes, making it a compelling therapeutic target for various diseases, including cancer and neurodegenerative disorders. The development of selective chemical probes is crucial for dissecting its complex biology. This guide provides a comprehensive overview of the principles, data, and methodologies associated with using a chemical probe to investigate HDAC6 function. While the specific entity "Hdac6-IN-11" is not documented in readily available scientific literature, this whitepaper will utilize the well-characterized, fluorescent chemical probe 6b as a prime exemplar to illustrate the core requirements of a robust HDAC6 probe.
Introduction to HDAC6 and Chemical Probes
Histone deacetylase 6 (HDAC6) is a member of the Class IIb HDAC family, distinguished by its cytoplasmic localization and two functional catalytic domains.[1] Unlike other HDACs that primarily target histone proteins within the nucleus, HDAC6 deacetylates a variety of non-histone substrates.[1] Key substrates include α-tubulin, the chaperone protein Hsp90, and the actin-remodeling protein cortactin.[1] Through these interactions, HDAC6 is a critical regulator of cell motility, protein quality control via the aggresome pathway, and intracellular transport.[1]
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the interrogation of that protein's biological function with high precision. An ideal chemical probe for HDAC6 should exhibit high potency and selectivity, possess cell permeability, demonstrate target engagement in cellular and in vivo models, and ideally have a structurally similar but inactive negative control for rigorous experimental validation.
Featured Chemical Probe: Fluorescent Inhibitor 6b
As information on "this compound" is unavailable, we will focus on compound 6b , a well-documented fluorescent and selective HDAC6 inhibitor that serves as an excellent model for a chemical probe.[1] Probe 6b was developed by combining the fluorophore of a known pan-HDAC inhibitor with the para-N-hydroxybenzamide fragment of Tubastatin A, a known selective HDAC6 inhibitor.[1] This design confers both HDAC6 selectivity and intrinsic fluorescence, allowing for direct visualization of the target within cellular contexts.[1][2]
Quantitative Data and Selectivity Profile
The defining characteristic of a chemical probe is its selectivity for the intended target over other related proteins. The inhibitory activity of probe 6b has been quantified against a panel of zinc-dependent HDACs, demonstrating significant selectivity for HDAC6.
Table 1: In Vitro Inhibitory Activity (IC₅₀) of Chemical Probe 6b against HDAC Isoforms
| HDAC Isoform | IC₅₀ (nM)[1] | Selectivity Ratio (vs. HDAC6) |
|---|---|---|
| HDAC6 | 4.2 | 1 |
| HDAC1 | 590 | >140-fold |
| HDAC2 | >3000 | >714-fold |
| HDAC3 | 890 | >211-fold |
| HDAC8 | >5000 | >1190-fold |
| HDAC10 | 28 | ~7-fold |
| HDAC11 | >5000 | >1190-fold |
Data sourced from reference[1]. Selectivity is calculated as IC₅₀ (off-target) / IC₅₀ (HDAC6).
Table 2: Cellular Activity of Representative HDAC6 Inhibitors
| Compound | Assay | Cell Line | Effective Concentration | Outcome |
|---|---|---|---|---|
| 6b | Western Blot for Acetylated α-tubulin | HeLa | 1 µM | Increased acetylated α-tubulin, no change in acetylated Histone H4.[1] |
| Tubastatin A | Western Blot for Acetylated α-tubulin | THP-1 | 1 µM | Induced α-tubulin hyperacetylation.[3] |
| ACY-1215 | Cell Cycle Analysis | A549 | Not Specified | G2 phase arrest and increased apoptosis.[4] |
| WT161 | High-Content Imaging | Not Specified | Not Specified | Selectively increases acetylated α-tubulin with little effect on global lysine acetylation.[5] |
Signaling Pathways and Logical Frameworks
Visualizing the complex interactions and experimental logic is essential for understanding the role of an HDAC6 probe.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of findings. Below are summaries of key experimental protocols used to characterize HDAC6 chemical probes.
A. In Vitro HDAC Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory potency of a compound on recombinant HDAC enzymes.
-
Objective: To determine the IC₅₀ value of the probe against HDAC6 and other HDAC isoforms.
-
Materials: Recombinant human HDAC enzymes, fluorogenic peptide substrate (e.g., from p53 residues), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), developer solution (e.g., Trypsin with Trichostatin A to stop the reaction), test compound (e.g., 6b ), and a multi-well plate reader.
-
Procedure:
-
Prepare serial dilutions of the chemical probe in assay buffer.
-
In a 96-well plate, add the recombinant HDAC enzyme, the diluted probe, and the fluorogenic substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the enzymatic reaction by adding the developer solution. This step also cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation/emission at 360/460 nm).
-
Calculate the percentage of inhibition for each probe concentration relative to a DMSO control and plot the data to determine the IC₅₀ value.[1]
-
B. Cellular Target Engagement Assay (Western Blot for α-Tubulin Acetylation)
This assay confirms that the probe engages and inhibits HDAC6 within a cellular context.
-
Objective: To measure the increase in acetylation of α-tubulin, a primary HDAC6 substrate, following treatment with the probe.
-
Materials: Cell line (e.g., HeLa, MDA-MB-231), cell culture medium, the chemical probe, lysis buffer, primary antibodies (anti-acetylated-α-tubulin, anti-α-tubulin or anti-GAPDH as a loading control), and secondary antibodies.
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with varying concentrations of the chemical probe (e.g., 0.1 to 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for a loading control (total α-tubulin or GAPDH) to ensure equal protein loading.[1][6]
-
C. In Vivo Xenograft Model for Anti-Tumor Activity
This assay evaluates the therapeutic potential and in vivo efficacy of the HDAC6 probe.
-
Objective: To assess the ability of the probe to inhibit tumor growth in a living organism.
-
Materials: Immunocompromised mice (e.g., nude mice), cancer cell line (e.g., colorectal cancer cells), the chemical probe formulated for in vivo administration, vehicle control.
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the chemical probe (e.g., ACY-1215) or vehicle control via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) on a defined schedule.[7]
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement, histopathology).[7]
-
Conclusion
The study of HDAC6 function is paramount to understanding numerous disease states and developing novel therapeutics. While the specific probe "this compound" remains elusive in public literature, the principles of developing and validating such a tool are well-established. By using potent, selective, and well-characterized chemical probes like the fluorescent inhibitor 6b , researchers can effectively dissect HDAC6-mediated signaling pathways, validate its role in pathological processes, and accelerate the discovery of next-generation drugs. The rigorous application of the quantitative and methodological frameworks outlined in this guide is essential for generating robust and reproducible data in this exciting field of research.
References
- 1. Discovery of a fluorescent probe with HDAC6 selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 3. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. A highly HDAC6-selective inhibitor acts as a fluorescent probe - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. HDAC6 inhibitor ACY-1215 enhances STAT1 acetylation to block PD-L1 for colorectal cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Histone Deacetylase 6 (HDAC6) Inhibitor: Tubastatin A
Disclaimer: Initial searches for a compound specifically named "Hdac6-IN-11" did not yield any publicly available information. It is possible that this is an internal compound designation not yet in the public domain or a misnomer. Therefore, this guide focuses on a well-characterized, potent, and selective HDAC6 inhibitor, Tubastatin A , to provide researchers, scientists, and drug development professionals with a comprehensive technical overview in line with the requested format and depth.
Discovery and Synthesis
Tubastatin A was rationally designed and first reported in 2010 as a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] The design was based on a homology model of the HDAC6 active site, which indicated a wider rim region compared to other HDAC isoforms, allowing for the accommodation of a larger capping group.[3] This structural insight led to the synthesis of a series of compounds with a tetrahydro-γ-carboline capping group, culminating in the identification of Tubastatin A, which features a phenylhydroxamate as the zinc-binding group (ZBG).[3] The synthesis of Tubastatin A and its derivatives has been described in the scientific literature.[4][5]
Mechanism of Action and Signaling Pathways
Tubastatin A exerts its biological effects primarily through the selective inhibition of HDAC6, a unique class IIb histone deacetylase predominantly located in the cytoplasm.[6] Unlike other HDACs that primarily target histone proteins in the nucleus, HDAC6 has a number of non-histone substrates.[1][7] The primary and most well-studied mechanism of action of Tubastatin A is the inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of its substrates.[1]
One of the key substrates of HDAC6 is α-tubulin.[3] By inhibiting HDAC6, Tubastatin A increases the acetylation of α-tubulin, which in turn affects microtubule dynamics and function.[3] This has implications for various cellular processes, including intracellular transport, cell motility, and autophagy.[6][7]
Another important substrate of HDAC6 is the heat shock protein 90 (Hsp90).[1] Deacetylation of Hsp90 by HDAC6 is crucial for its chaperone activity, which is responsible for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.[1] Inhibition of HDAC6 by Tubastatin A can disrupt the Hsp90 chaperone cycle, leading to the degradation of its client proteins.
Recent studies have also suggested that Tubastatin A may have effects on other HDACs and sirtuins, particularly at higher concentrations, indicating that its mechanism of action might be more complex than initially thought.[6][7][8]
Signaling Pathway Diagram
Quantitative Data
Tubastatin A is a highly potent inhibitor of HDAC6 with an IC50 in the low nanomolar range. It exhibits significant selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs.
| Target | IC50 (nM) | Selectivity vs. HDAC6 | Reference |
| HDAC6 | 15 | - | [1][9][10] |
| HDAC1 | >15,000 | >1000-fold | [11] |
| HDAC2 | >15,000 | >1000-fold | [10] |
| HDAC3 | >15,000 | >1000-fold | [10] |
| HDAC4 | >30,000 | >2000-fold | [10] |
| HDAC5 | >30,000 | >2000-fold | [10] |
| HDAC7 | >30,000 | >2000-fold | [10] |
| HDAC8 | 855 | ~57-fold | [9][10] |
| HDAC9 | >30,000 | >2000-fold | [10] |
| HDAC10 | Variable | Variable | [3][12] |
| HDAC11 | >15,000 | >1000-fold | [10] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
In Vitro HDAC6 Enzymatic Inhibition Assay
This protocol describes a general procedure for determining the in vitro inhibitory activity of a compound against HDAC6 using a commercially available fluorogenic substrate.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Tubastatin A in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of Tubastatin A in assay buffer to achieve the desired final concentrations.
-
Reconstitute the HDAC6 enzyme, fluorogenic substrate, and developer solution according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add the diluted Tubastatin A or vehicle (DMSO) to the appropriate wells.
-
Add the HDAC6 enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of Tubastatin A relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot Analysis of α-Tubulin Acetylation
This protocol outlines the procedure for detecting changes in the acetylation of α-tubulin in cultured cells following treatment with Tubastatin A.[13][14]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Tubastatin A or vehicle (DMSO) for the desired time period (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
To control for protein loading, strip the membrane and re-probe with a primary antibody against total α-tubulin or a housekeeping protein like GAPDH.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated α-tubulin band to the intensity of the total α-tubulin or loading control band to determine the relative change in acetylation.[15]
-
References
- 1. apexbt.com [apexbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of fluorinated tubastatin A derivatives with bi-, tri-, and tetracyclic cap groups: molecular docking with HDAC6 and evaluation of in vitro antitumor activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of fluorinated tubastatin A derivatives with bi-, tri-, and tetracyclic cap groups: molecular docking with HDAC6 and evaluation of in vitro antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes | Aging [aging-us.com]
- 8. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Development of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
Investigating the Cytoplasmic Targets of Selective HDAC6 Inhibition: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "Hdac6-IN-11" requested for this analysis is not documented in publicly available scientific literature. Therefore, this guide focuses on the established cytoplasmic targets of Histone Deacetylase 6 (HDAC6) and the effects of well-characterized, potent, and selective HDAC6 inhibitors such as Ricolinostat (ACY-1215) , Tubastatin A , and Nexturastat A . The data and methodologies presented are representative of the investigative process for any selective HDAC6 inhibitor.
Executive Summary
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb HDAC that regulates numerous critical cellular processes through the deacetylation of non-histone protein substrates. Its role in cell motility, protein quality control, and signaling has made it a prominent target for therapeutic development in oncology and neurodegenerative diseases. This document provides a comprehensive technical overview of the primary cytoplasmic targets of HDAC6 and the experimental framework for evaluating selective inhibitors. It includes quantitative data on inhibitor selectivity, detailed experimental protocols for target validation, and graphical representations of key cellular pathways and investigative workflows.
Quantitative Data: Selectivity and Cellular Activity of HDAC6 Inhibitors
The efficacy of a targeted inhibitor is defined by its potency and selectivity. The following tables summarize the inhibitory activity of representative HDAC6 inhibitors against a panel of HDAC isoforms and their effects on the primary cytoplasmic substrate, α-tubulin.
Table 1: Inhibitor Selectivity Profile (IC50 in nM)
This table presents the half-maximal inhibitory concentrations (IC50) for well-characterized HDAC6 inhibitors against multiple HDAC isoforms. High selectivity is indicated by a low IC50 for HDAC6 and significantly higher values for other isoforms.
| Inhibitor | HDAC6 | HDAC1 | HDAC2 | HDAC3 | HDAC8 | HDAC10 | HDAC11 | Selectivity (Fold vs. HDAC1) |
| Ricolinostat (ACY-1215) | 5 | 64 | 74 | 68 | 205 | 179 | >10,000 | ~13x |
| Tubastatin A | 15 | >15,000 | >15,000 | >15,000 | 855 | >15,000 | >15,000 | >1000x[1][2] |
| Nexturastat A | 5 | 955 | 1810 | 1290 | >30,000 | - | - | >190x[1] |
Table 2: Cellular Activity on Cytoplasmic Target Acetylation
This table summarizes the cellular effects of selective HDAC6 inhibitors on the acetylation of α-tubulin, a key cytoplasmic substrate.
| Inhibitor | Cell Line | Concentration for Tubulin Hyperacetylation | Effect on Histone H3 Acetylation | Reference |
| Ricolinostat (ACY-1215) | Various | 100 nM - 1 µM | Minimal to no change at selective doses | [3] |
| Tubastatin A | Striatal Cells, A549 | 2.5 µM - 6 µM | No change at selective doses | [4][5] |
| Nexturastat A | Various | ~1 µM | No change at selective doses | [1] |
Key Cytoplasmic Targets and Signaling Pathways
HDAC6's primary functions are mediated through the deacetylation of a select group of cytoplasmic proteins. Inhibition of HDAC6 leads to the hyperacetylation of these substrates, modulating their function and downstream signaling pathways.
-
α-Tubulin : The most well-established substrate of HDAC6. Acetylation of α-tubulin on lysine-40 (K40) is associated with microtubule stability and flexibility.[6] HDAC6-mediated deacetylation promotes microtubule dynamics. Inhibition of HDAC6 increases tubulin acetylation, which in turn enhances microtubule-based transport, a process critical for neuronal health and implicated in clearing protein aggregates.[4]
-
Cortactin : An actin-binding protein involved in actin polymerization and cell motility. Deacetylation of cortactin by HDAC6 enhances its ability to bind F-actin, promoting cell migration and invasion.[7]
-
Hsp90 (Heat shock protein 90) : A molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. HDAC6-mediated deacetylation is required for the full chaperone activity of Hsp90. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, destabilization of its client proteins, and can induce apoptosis in cancer cells.
-
Aggresome and Autophagy Machinery : HDAC6 plays a vital role in protein quality control. It contains a ubiquitin-binding domain that allows it to recognize and bind misfolded, ubiquitinated proteins.[8] HDAC6 then transports this cargo along microtubule tracks to form an aggresome, which is subsequently cleared by autophagy. This process is dependent on both the deacetylase and ubiquitin-binding functions of HDAC6.
Below is a diagram illustrating the central role of HDAC6 in cytoplasmic signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-11 and Its Implications for Cancer Research: A Technical Guide
Disclaimer: Publicly available information specifically identifying "Hdac6-IN-11" with detailed experimental data is limited. Therefore, this guide utilizes data from representative selective Histone Deacetylase 6 (HDAC6) inhibitors to provide a comprehensive overview of their core functions, experimental evaluation, and implications in cancer research, which are expected to be analogous to this compound.
Introduction to HDAC6 and Its Role in Cancer
Histone deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily located in the cytoplasm. Unlike other HDACs that mainly target histone proteins to regulate gene expression, HDAC6's primary substrates are non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90). This distinct substrate specificity positions HDAC6 as a critical regulator of various cellular processes implicated in cancer development and progression.
HDAC6's enzymatic activity involves the removal of acetyl groups from its target proteins. Deacetylation of α-tubulin by HDAC6 affects microtubule dynamics, which is crucial for cell motility, migration, and invasion – key processes in cancer metastasis. By deacetylating Hsp90, HDAC6 influences the stability and function of numerous oncogenic client proteins that are vital for cancer cell survival, proliferation, and resistance to therapy.
The overexpression of HDAC6 has been observed in various cancers, including breast, lung, ovarian, and colon cancer, often correlating with poor prognosis. Consequently, the development of selective HDAC6 inhibitors has emerged as a promising therapeutic strategy in oncology. These inhibitors aim to block the catalytic activity of HDAC6, leading to the hyperacetylation of its substrates and subsequently disrupting cancer cell functions.
Quantitative Data on Selective HDAC6 Inhibitors
The following tables summarize the in vitro activity of representative selective HDAC6 inhibitors against various HDAC isoforms and their anti-proliferative effects on different cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Representative HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| Compound 8g | 21 | >1000 | >1000 | >47 |
| Compound 27f | 8 | 22 | - | 2.75 |
| Compound 39f | 14 | 9 | - | 0.64 |
| JAHA Analog 10 | 0.09 | 7 | 1410 | 77.8 |
Data compiled from multiple sources.
Table 2: Anti-proliferative Activity of Representative HDAC6 Inhibitors
| Compound | Cell Line | Cancer Type | GI50/IC50 (µM) |
| Compound 8g | A549 | Lung Cancer | 2.5 |
| H1299 | Lung Cancer | 1.8 | |
| HCT116 | Colon Cancer | 3.2 | |
| Compound 27f | K562 | Leukemia | 1.25 |
| MV4-11 | Leukemia | 0.79 | |
| HEL | Leukemia | 1.88 | |
| Compound 39f | K562 | Leukemia | 2.15 |
| MV4-11 | Leukemia | 1.33 | |
| HEL | Leukemia | 4.42 | |
| JAHA Analog 10 | K562 | Leukemia | - |
| MCF7 | Breast Cancer | Induces cell cycle arrest |
Data compiled from multiple sources.
Experimental Protocols
This section details the methodologies for key experiments used to characterize selective HDAC6 inhibitors.
In Vitro HDAC Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific HDAC enzyme by 50% (IC50).
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
Test compounds (HDAC6 inhibitors)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the recombinant HDAC enzyme and the test compound at various concentrations.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a further specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for a specified time (e.g., 15 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme without inhibitor).
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT or SRB Assay)
Objective: To assess the anti-proliferative effect of HDAC6 inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (HDAC6 inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution
-
Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)
-
96-well clear microplates
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay: a. Add MTT solution to each well and incubate for 2-4 hours. b. Remove the medium and add solubilization buffer to dissolve the formazan crystals. c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
For SRB assay: a. Fix the cells with trichloroacetic acid (TCA). b. Stain the cells with SRB solution. c. Wash with 1% acetic acid to remove unbound dye. d. Solubilize the bound dye with 10 mM Tris base. e. Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Determine the GI50 or IC50 values (concentration causing 50% inhibition of cell growth) from the dose-response curves.
Western Blot Analysis for α-Tubulin Acetylation
Objective: To confirm the intracellular target engagement of HDAC6 inhibitors by measuring the acetylation level of its substrate, α-tubulin.
Materials:
-
Cancer cell lines
-
Test compounds (HDAC6 inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with the test compounds for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total α-tubulin as a loading control.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation upon inhibitor treatment.
Visualizations of Signaling Pathways and Workflows
HDAC6 Inhibition and Its Downstream Effects
Caption: Mechanism of action of a selective HDAC6 inhibitor.
Experimental Workflow for Characterizing an HDAC6 Inhibitor
Caption: A typical workflow for the preclinical evaluation of an HDAC6 inhibitor.
Logical Relationship of HDAC6 in the Tumor Microenvironment
Caption: The role of HDAC6 inhibition in modulating the tumor immune microenvironment.
Implications for Cancer Research and Drug Development
The selective inhibition of HDAC6 presents a multifaceted approach to cancer therapy. By targeting key cellular machinery involved in cell motility, protein quality control, and survival, HDAC6 inhibitors can directly impede tumor growth and metastasis. The hyperacetylation of α-tubulin disrupts the dynamic instability of microtubules, thereby impairing the ability of cancer cells to migrate and invade surrounding tissues. Furthermore, the inhibition of Hsp90's chaperone function leads to the degradation of numerous oncoproteins, triggering apoptosis and cell cycle arrest in cancer cells.
Beyond its direct effects on tumor cells, HDAC6 inhibition also has profound implications for the tumor microenvironment. Recent studies have shown that HDAC6 activity in cancer cells can promote the polarization of macrophages towards an M2 phenotype, which is associated with immunosuppression and tumor progression. By inhibiting HDAC6, it is possible to shift the balance towards a pro-inflammatory M1 macrophage phenotype, thereby enhancing the anti-tumor immune response.
The high therapeutic window of selective HDAC6 inhibitors, attributed to the non-essential role of HDAC6 in normal cell viability, makes them attractive candidates for clinical development. They can be explored as monotherapies or in combination with other anti-cancer agents, such as chemotherapy, targeted therapy, and immunotherapy, to enhance their efficacy and overcome drug resistance.
Preliminary Studies on Selective HDAC6 Inhibition in Alzheimer's Disease Models: A Technical Guide
Disclaimer: As of November 2025, publicly available research specifically detailing "Hdac6-IN-11" in Alzheimer's disease models is limited. This guide, therefore, provides a comprehensive overview based on preliminary studies of other selective Histone Deacetylase 6 (HDAC6) inhibitors in preclinical Alzheimer's models, offering a framework for understanding the potential therapeutic strategy.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and cognitive decline.[1][2][3] Histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, has emerged as a promising therapeutic target in AD.[4][5] HDAC6 deacetylates non-histone proteins, including α-tubulin and cortactin, playing a crucial role in microtubule dynamics, mitochondrial trafficking, and protein quality control.[6][7] Inhibition of HDAC6 is hypothesized to restore microtubule stability, enhance the clearance of misfolded proteins like tau, and ameliorate cognitive deficits.[4][6] This technical guide summarizes the current understanding of selective HDAC6 inhibition in AD models, presenting key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Data Presentation: Effects of Selective HDAC6 Inhibitors in Alzheimer's Models
The following tables summarize quantitative data from preclinical studies on the effects of selective HDAC6 inhibitors in various mouse models of Alzheimer's disease.
Table 1: Effects of HDAC6 Inhibition on Cognitive Function
| Inhibitor | Mouse Model | Age of Treatment (months) | Duration of Treatment | Behavioral Test | Key Finding | Reference |
| Tubastatin A | rTg4510 (tauopathy) | 5 | 2 months | Morris Water Maze | Rescued impaired spatial navigation performance. | [8] |
| ACY-1215 (Ricolinostat) | Cisplatin-induced cognitive impairment | Not specified | Not specified | Not specified | Ameliorated behavioral deficits. | [9] |
| Genetic Reduction of HDAC6 | APPPS1-21 (amyloidopathy) | 8 | Lifelong | Associative and Spatial Memory Tests | Restored learning and memory. | [10][11] |
Table 2: Effects of HDAC6 Inhibition on Amyloid-beta Pathology
| Inhibitor | Mouse Model | Age of Treatment (months) | Duration of Treatment | Assay | Key Finding | Reference |
| Genetic Reduction of HDAC6 | APPPS1-21 | 8 | Lifelong | Immunohistochemistry | No significant change in amyloid-beta plaque load. | [12] |
| HDAC6i PB118 | 3D-AD human neural culture model | Not applicable | Not specified | Not specified | Clears Aβ deposits by upregulating phagocytosis. | [12] |
Table 3: Effects of HDAC6 Inhibition on Tau Pathology
| Inhibitor | Mouse Model | Age of Treatment (months) | Duration of Treatment | Assay | Key Finding | Reference |
| Tubastatin A | rTg4510 | 5 | 2 months | Western Blot, Histology | Reduced total tau levels. | [8] |
| CKD-504 | ADLPAPT (Aβ and tau) | Not specified | Not specified | Western Blot | Reduced pathological tau. | [13] |
| Genetic Reduction of HDAC6 | Wild-type neurons | Not applicable | Not applicable | Immunocytochemistry | Suppressed neuritic tau bead formation. | [14] |
Table 4: Effects of HDAC6 Inhibition on Cellular and Molecular Markers
| Inhibitor | Model System | Treatment Details | Biomarker | Key Finding | Reference |
| Genetic Reduction of HDAC6 | APPPS1-21 mice | 8 months old | α-tubulin acetylation | Increased α-tubulin acetylation. | [10][11] |
| Genetic Reduction of HDAC6 | Primary neurons from APPPS1-21 mice | In vitro | Mitochondrial trafficking | Rescued Aβ-induced deficits in mitochondrial transport. | [10][11] |
| ACY-1215 (Ricolinostat) | Cisplatin-treated mice | Not specified | Mitochondrial transport | Diminished impairment of mitochondrial transport. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of HDAC6 inhibitors for Alzheimer's disease.
Morris Water Maze for Spatial Learning and Memory
The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[15]
Materials:
-
Circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.
-
Escape platform (10 cm in diameter) submerged 1 cm below the water surface.
-
Video tracking system and software.
-
High-contrast spatial cues placed around the room.
Procedure:
-
Habituation (Day 1): Allow mice to swim freely in the pool for 60 seconds without the platform. Then, guide them to a visible platform.
-
Visible Platform Training (Day 2): The platform is marked with a visible cue and placed in a different quadrant for each of the four trials. This assesses for any visual or motor deficits.
-
Hidden Platform Training (Days 3-7): The platform is hidden in a constant location. For each trial, the mouse is released from one of four starting positions. The trial ends when the mouse finds the platform or after 60 seconds. If the mouse fails to find the platform, it is guided to it. Mice are given four trials per day with an inter-trial interval of 15-20 minutes.
-
Probe Trial (Day 8): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
Data Analysis:
-
Acquisition Phase: Escape latency (time to find the platform) and path length are analyzed across training days.
-
Probe Trial: Percentage of time spent in the target quadrant and the number of platform crossings are measured to assess spatial memory retention.
Immunohistochemistry for Aβ Plaques and Phosphorylated Tau
Immunohistochemistry (IHC) is used to visualize the distribution and load of Aβ plaques and phosphorylated tau in brain tissue.[9][16]
Materials:
-
Paraffin-embedded or frozen brain sections (10-40 µm thick).
-
Primary antibodies: anti-Aβ (e.g., 6E10, 4G8) and anti-phospho-tau (e.g., AT8, PHF-1).
-
Biotinylated secondary antibodies.
-
Avidin-biotin-peroxidase complex (ABC) kit.
-
3,3'-Diaminobenzidine (DAB) substrate.
-
Microscope.
Procedure:
-
Deparaffinization and Rehydration: For paraffin sections, deparaffinize in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: For Aβ staining, incubate sections in 90% formic acid for 5-10 minutes. For phospho-tau, use a citrate buffer-based heat-induced epitope retrieval method.
-
Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Signal Amplification: Incubate with the ABC reagent for 1 hour.
-
Visualization: Develop the signal with DAB substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
Data Analysis:
-
The number and area of plaques or tangles are quantified using image analysis software (e.g., ImageJ) in specific brain regions like the hippocampus and cortex.
Western Blot for α-Tubulin Acetylation
Western blotting is used to quantify the levels of acetylated α-tubulin, a direct substrate of HDAC6.[17][18][19]
Materials:
-
Brain tissue lysates.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.
Data Analysis:
-
The band intensity for acetylated-α-tubulin is normalized to the intensity of total α-tubulin.
Mitochondrial Trafficking Assay in Primary Neurons
This assay assesses the movement of mitochondria along axons, a process often impaired in AD.[2][20]
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons).
-
MitoTracker Red CMXRos or other mitochondrial-specific fluorescent dyes.
-
Live-cell imaging microscope with a temperature- and CO2-controlled chamber.
-
Image analysis software.
Procedure:
-
Neuronal Culture: Culture primary neurons on glass-bottom dishes.
-
Mitochondrial Labeling: Incubate neurons with MitoTracker Red (50-100 nM) for 15-30 minutes.
-
Live-Cell Imaging: Acquire time-lapse images of axons at a rate of 1 frame every 2-5 seconds for 5-10 minutes.
-
Treatment: Treat neurons with oligomeric Aβ with or without the HDAC6 inhibitor.
-
Image Acquisition: Repeat the time-lapse imaging after treatment.
Data Analysis:
-
Generate kymographs from the time-lapse videos to visualize mitochondrial movement over time and distance.
-
Quantify the number of moving mitochondria (anterograde and retrograde), their velocity, and the percentage of stationary mitochondria.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of HDAC6 Inhibition in Alzheimer's Disease
References
- 1. Immunohistochemistry (IHC) [bio-protocol.org]
- 2. m.youtube.com [m.youtube.com]
- 3. 4.3.4. Morris Water Maze (MWM) [bio-protocol.org]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]
- 6. Histone deacetylase 6 inhibition improves memory and reduces total tau levels in a mouse model of tau deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyagen.com [cyagen.com]
- 11. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Structure-Based Discovery of A Small Molecule Inhibitor of Histone Deacetylase 6 (HDAC6) that Significantly Reduces Alzheimer's Disease Neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdc-berlin.de [mdc-berlin.de]
- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amyloid-beta and phosphorylated tau in post-mortem Alzheimer’s disease retinas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. adipogen.com [adipogen.com]
- 18. researchgate.net [researchgate.net]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. An Ex Vivo Model for Studying Mitochondrial Trafficking in Neurons | Springer Nature Experiments [experiments.springernature.com]
The Role of HDAC6 in Immune Regulation and Inflammation: A Technical Guide
Executive Summary: Histone deacetylase 6 (HDAC6) has emerged as a critical modulator of the immune system, playing a pivotal role in both innate and adaptive immunity. As a unique, predominantly cytoplasmic enzyme, HDAC6 deacetylates a number of non-histone protein substrates, including α-tubulin, cortactin, and heat shock protein 90 (Hsp90). This activity allows it to regulate key cellular processes such as cell migration, protein quality control, and intracellular signaling. In the context of immunology, HDAC6 influences the function of T cells, macrophages, dendritic cells, and B cells, and is deeply involved in inflammatory signaling pathways like NF-κB and the activation of the NLRP3 inflammasome. Consequently, selective inhibition of HDAC6 has shown considerable therapeutic promise in a range of inflammatory and autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease. This technical guide provides an in-depth overview of the functions of HDAC6 in immune regulation and inflammation, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the complex signaling pathways it governs.
Introduction to HDAC6: Structure and Function
Histone deacetylase 6 (HDAC6) is a member of the class IIb family of HDACs. Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is mainly found in the cytoplasm.[1][2] Its unique structure is central to its diverse functions. It possesses two catalytic domains (CD1 and CD2) and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP).[3] This combination of domains allows HDAC6 to not only deacetylate proteins but also to act as a scaffold, linking the microtubule network to cellular processes like protein degradation and transport.[3]
Key Non-Histone Substrates of HDAC6
The primary substrates of HDAC6 are non-histone proteins, and their deacetylation has profound effects on cellular function:
-
α-tubulin: HDAC6 is the principal deacetylase of α-tubulin.[4] Deacetylation of α-tubulin at lysine 40 is associated with increased microtubule dynamics, which is crucial for cell migration and the formation of the immunological synapse.[5][6]
-
Hsp90: Heat shock protein 90 is a molecular chaperone responsible for the stability and function of numerous client proteins. HDAC6-mediated deacetylation of Hsp90 is required for its full chaperone activity. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, which can impair its function and lead to the degradation of its client proteins.[2][3]
-
Cortactin: This actin-binding protein is involved in the regulation of the actin cytoskeleton. HDAC6 deacetylates cortactin, which is important for actin-dependent cell motility.[7]
The Role of HDAC6 in the Innate Immune System
HDAC6 is a key player in the innate immune response, particularly in the function of macrophages and dendritic cells, and in the activation of the inflammasome.
Macrophage Activation and Polarization
HDAC6 plays a significant role in lipopolysaccharide (LPS)-induced macrophage activation.[8][9] Suppression of HDAC6 activity has been shown to inhibit the production of pro-inflammatory cytokines by macrophages.[8][9] Some studies suggest that HDAC6 inhibition can suppress the M1 pro-inflammatory phenotype while having a lesser effect on the M2 anti-inflammatory phenotype.[3][10] Overexpression of HDAC6 in macrophages can lead to a spontaneous pro-inflammatory response.[11]
Dendritic Cell Maturation
The maturation of dendritic cells (DCs), which are critical for initiating adaptive immune responses, is influenced by histone deacetylase activity. General HDAC inhibitors have been shown to impair DC differentiation and maturation, affecting the expression of co-stimulatory molecules and their ability to stimulate T cells.[12][13] While the specific role of HDAC6 is still being fully elucidated, its influence on the cytoskeleton and protein trafficking suggests an important role in antigen presentation and DC migration.
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18. HDAC6 has been identified as a crucial component in the activation of the NLRP3 inflammasome.[14][15][16] It is thought to act as an adaptor for the dynein-mediated transport of NLRP3 to the microtubule-organizing center (MTOC) for its assembly and activation.[15][16] In macrophages from HDAC6 knockout mice, the secretion of IL-1β induced by LPS and ATP was found to be reduced by approximately 50%.[3]
The Role of HDAC6 in the Adaptive Immune System
HDAC6 is also deeply involved in regulating the adaptive immune response, with significant effects on T cells and B cells.
T Cell Activation and Function
HDAC6 plays a critical role in T cell activation through its regulation of the microtubule cytoskeleton, which is essential for the formation of the immunological synapse between T cells and antigen-presenting cells (APCs).[5][17] Overexpression of HDAC6 can disrupt the organization of the immunological synapse and impair T cell activation and IL-2 production.[5][17] Inhibition of HDAC6 has been shown to impair the function of effector CD8+ T cells.[18]
Regulatory T Cells (Tregs)
HDAC6 is a key regulator of the suppressive function of Foxp3+ regulatory T cells (Tregs).[2][19] Inhibition of HDAC6 can enhance the suppressive activity of Tregs, a beneficial effect in the context of autoimmune diseases and transplant rejection.[2] HDAC6 can translocate to the nucleus in activated Tregs and deacetylate Foxp3, the master transcription factor for Tregs, thereby modulating its stability and function.[19]
B Cell Activation and Antibody Production
Recent studies have highlighted the importance of HDAC6 in B cell function. Selective inhibition of HDAC6 has been shown to normalize B cell activation and reduce the formation of germinal centers in a mouse model of systemic lupus erythematosus (SLE).[20][21][22] Treatment with an HDAC6 inhibitor led to a reduction in autoantibody production and ameliorated lupus nephritis.[20][22]
HDAC6 in Inflammatory Signaling Pathways
HDAC6 modulates several key signaling pathways that are central to the inflammatory response.
The NF-κB Pathway
The transcription factor NF-κB is a master regulator of inflammation. HDAC6 can influence NF-κB signaling through multiple mechanisms. In some contexts, HDAC6 can promote NF-κB activation.[11][14] For instance, overexpression of HDAC6 in macrophages enhances the expression of pro-inflammatory cytokines by regulating the ROS-MAPK-NF-κB/AP-1 signaling pathways.[11] Conversely, some studies have shown that nuclear HDAC6 can bind to and deacetylate the p65 subunit of NF-κB, leading to a reduction in its DNA-binding activity and subsequent downregulation of target genes like MMP2.[23] Inhibition of HDAC6 has also been shown to prevent the nuclear translocation of p65 in certain models.[3]
The JAK/STAT Pathway
HDAC6 has been shown to interact with STAT3, forming a molecular complex in both the cytoplasm and the nucleus of APCs.[24] Disruption of HDAC6, either genetically or pharmacologically, leads to decreased STAT3 phosphorylation and reduced recruitment of STAT3 to the Il10 gene promoter, resulting in diminished production of the immunosuppressive cytokine IL-10.[24] In contrast, HDAC6 also mediates excessive nitric oxide production in macrophages during endotoxemia by modulating STAT1 activation.[25]
Quantitative Data on HDAC6 Inhibition in Inflammation
The therapeutic potential of HDAC6 inhibitors is underscored by a growing body of preclinical and clinical data. The following tables summarize some of the key quantitative findings.
| Table 1: Effect of HDAC6 Inhibitors on Cytokine Production in Macrophages | ||||
| HDAC6 Inhibitor | Cell/Model System | Cytokine | Effect | Reference |
| Tubacin | LPS-stimulated RAW264.7 macrophages | IL-6, TNF-α | Dramatically decreased secretion | [9] |
| CKD-506 | Overexpression of HDAC6 in macrophages | TNF-α, IL-6 | Inhibition of production | [24] |
| Ricolinostat (ACY-1215) | IL-1β-induced osteoarthritis model | IL-6, IL-1β, TNF-α, IL-17 | Inhibition of expression | [26] |
| MC2625 (HDAC3/6/8 inhibitor) | Breast silicone implant murine model | IL-1β | Downregulation of expression | [6] |
| MC2780 (HDAC6-selective) | Breast silicone implant murine model | IL-1β | Downregulation of expression | [6] |
| Table 2: In Vivo Efficacy of HDAC6 Inhibitors in Arthritis Models | ||||
| HDAC6 Inhibitor | Arthritis Model | Key Outcomes | Quantitative Finding | Reference |
| CKD-L | Collagen-induced arthritis (CIA) in mice | Arthritis score | Significantly decreased | [27] |
| Tubastatin A | Collagen-induced arthritis (CIA) in mice | Arthritis score | Significantly decreased | [27] |
| M808 | Adjuvant-induced arthritis (AIA) in rats | Clinical arthritis score | Dose-dependent improvement | [3][11] |
| CKD-506 | Adjuvant-induced arthritis (AIA) in rats | Clinical arthritis score | Dose-dependent improvement | [24] |
| Givinostat (pan-HDACi) | Systemic onset juvenile idiopathic arthritis | CD40L, IL-1α, IFNγ in whole blood | Decreased at weeks 2 and 4 | [19] |
Key Experimental Protocols
Measurement of HDAC6 Deacetylase Activity (Fluorometric Assay)
This protocol is adapted from commercially available kits for measuring HDAC6 activity.[1][2][16]
-
Sample Preparation:
-
Homogenize ~10 mg of tissue or 1-2 x 10⁶ cells in 100 µL of ice-cold HDAC6 Lysis Buffer.
-
Incubate on ice for 5 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the cell lysate. Determine protein concentration using a BCA assay.
-
-
Assay Procedure:
-
In a 96-well white plate, add 1-10 µL of cell lysate per well.
-
For a positive control, use 25-50 µL of diluted recombinant human HDAC6.
-
For an inhibitor control, pre-incubate a parallel sample with an HDAC6 inhibitor (e.g., Tubastatin A) for 10 minutes at 37°C.
-
Adjust the volume in all wells to 50 µL with HDAC6 Assay Buffer.
-
Prepare a standard curve using a fluorescent standard (e.g., AFC standard).
-
Start the reaction by adding 50 µL of a fluorogenic HDAC6 substrate solution to each well (except for the standard curve wells).
-
Mix and incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of Developer solution to each well.
-
Incubate for an additional 10 minutes at 37°C.
-
-
Measurement:
-
Measure the fluorescence at an excitation of ~380 nm and an emission of ~490 nm using a microplate reader.
-
Calculate HDAC6 activity based on the standard curve after subtracting the background fluorescence.
-
Analysis of α-Tubulin Acetylation by Western Blot
This protocol provides a general workflow for assessing the acetylation status of α-tubulin, a direct measure of HDAC6 activity in cells.[28][29][30]
-
Cell Lysis:
-
Treat cells with an HDAC6 inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (e.g., Trichostatin A) to preserve the acetylation state.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated-α-tubulin (Lys40) overnight at 4°C.
-
In a parallel blot, or after stripping, probe with a primary antibody for total α-tubulin or a loading control (e.g., β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vitro T Cell Suppression Assay
This assay measures the ability of regulatory T cells (Tregs) to suppress the proliferation of responder T cells (Tresp), a function enhanced by HDAC6 inhibition.[4][7][20][23]
-
Cell Isolation:
-
Isolate CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).
-
Separate the CD4+ T cells into Treg (CD4+CD25+) and Tresp (CD4+CD25-) populations by fluorescence-activated cell sorting (FACS).
-
-
Cell Labeling and Co-culture:
-
Label the Tresp cells with a proliferation tracking dye, such as CellTrace Violet or CFSE.
-
In a 96-well round-bottom plate, co-culture the labeled Tresp cells (e.g., 5 x 10⁴ cells/well) with unlabeled Tregs at various Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4, 1:8). Include a control with only Tresp cells.
-
Add the HDAC6 inhibitor or vehicle control to the appropriate wells.
-
Stimulate the cells with anti-CD3/CD28 beads or soluble anti-CD3 antibody in the presence of APCs.
-
Culture the cells for 3-5 days at 37°C and 5% CO₂.
-
-
Analysis of Proliferation:
-
Harvest the cells and stain with a viability dye and antibodies for cell surface markers (e.g., CD4).
-
Analyze the proliferation of the Tresp cells by flow cytometry, measuring the dilution of the proliferation dye.
-
Calculate the percentage of suppression based on the reduction in proliferation in the presence of Tregs compared to the proliferation of Tresp cells alone.
-
Signaling Pathways and Workflow Diagrams
Figure 1: HDAC6 regulation of the NF-κB pathway.
References
- 1. assaygenie.com [assaygenie.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet | Semantic Scholar [semanticscholar.org]
- 5. Targeted inhibition of histone deacetylase 6 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Chemokines and Cytokines by Histone Deacetylases and an Update on Histone Decetylase Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 8. HDAC6 Deacetylase Activity Is Critical for Lipopolysaccharide-Induced Activation of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of histone deacetylase 6 suppresses inflammatory responses and invasiveness of fibroblast-like-synoviocytes in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Pharmacological inhibition of HDAC6 suppresses NLRP3 inflammasome-mediated IL-1β release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HDAC inhibition in rheumatoid arthritis and juvenile idiopathic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. HDAC6/aggresome processing pathway importance for inflammasome formation is context dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. zaguan.unizar.es [zaguan.unizar.es]
- 22. miltenyibiotec.com [miltenyibiotec.com]
- 23. Therapeutic potential of CKD-506, a novel selective histone deacetylase 6 inhibitor, in a murine model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. HDAC6 Mediates Macrophage iNOS Expression and Excessive Nitric Oxide Production in the Blood During Endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Therapeutic effect of a novel histone deacetylase 6 inhibitor, CKD-L, on collagen-induced arthritis in vivo and regulatory T cells in rheumatoid arthritis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 28. adipogen.com [adipogen.com]
- 29. researchgate.net [researchgate.net]
- 30. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Hdac6-IN-11: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Hdac6-IN-11, a selective inhibitor of Histone Deacetylase 6 (HDAC6), in in vitro cell culture experiments. This document is intended to guide researchers in utilizing this compound for investigating cellular processes modulated by HDAC6.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular functions by deacetylating non-histone proteins.[1][2][3] Its substrates include α-tubulin, cortactin, and heat shock protein 90 (Hsp90), making it a key regulator of microtubule dynamics, cell motility, protein quality control, and stress responses.[1][2][3] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of several diseases, including cancer and neurodegenerative disorders, positioning it as a significant therapeutic target.[1][2][3] this compound is a potent and selective inhibitor of HDAC6, making it a valuable tool for studying the biological functions of this enzyme.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This leads to the hyperacetylation of its downstream substrates. A primary and well-established biomarker of HDAC6 inhibition is the increased acetylation of α-tubulin at the lysine-40 residue. This modification is associated with increased microtubule stability. By inhibiting HDAC6, this compound can modulate various signaling pathways and cellular processes that are dependent on the acetylation status of its substrates.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in cancer cell lines.
| Cell Line | Assay Type | Parameter | Value (μM) |
| A549 (Human Lung Carcinoma) | Cell Proliferation | GI50 | 3.2[1] |
| HCT116 (Human Colon Carcinoma) | Cell Proliferation | GI50 | 1.82[1] |
Table 1: In Vitro Efficacy of this compound. GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.
Experimental Protocols
Herein are detailed protocols for common in vitro experiments involving this compound.
Protocol 1: Assessment of Cell Proliferation (GI50 Determination)
This protocol outlines the steps to determine the half-maximal growth inhibitory concentration (GI50) of this compound.
Materials:
-
A549 or HCT116 cells
-
Complete growth medium (e.g., DMEM or McCoy's 5A with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed A549 or HCT116 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Cell Viability Assay: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the GI50 value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis of α-Tubulin Acetylation
This protocol is designed to assess the effect of this compound on the acetylation of its primary substrate, α-tubulin.
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of this compound (e.g., 0, 0.6, 1.25, 2.5 µM) for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of acetylated-α-tubulin to total α-tubulin for each treatment condition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving HDAC6 and the experimental workflows described above.
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.
Caption: Workflow for determining the GI50 of this compound.
Caption: Workflow for Western blot analysis of α-tubulin acetylation.
References
Application Notes and Protocols for Hdac6-IN-11 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Hdac6-IN-11, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in Western blot analysis. This document includes detailed protocols, data interpretation guidelines, and a relevant signaling pathway to facilitate the effective application of this compound in research and drug development settings.
Introduction
This compound is a potent and selective inhibitor of HDAC6, a unique cytoplasmic Class IIb histone deacetylase. Unlike other HDACs that primarily target nuclear histones, HDAC6 has a distinct set of non-histone substrates, including α-tubulin and the heat shock protein 90 (Hsp90).[1] By removing acetyl groups from these proteins, HDAC6 plays a crucial role in regulating cellular processes such as cell motility, protein quality control, and microtubule dynamics.[2][3] Inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrates, a key biomarker that can be readily detected by Western blot analysis. This compound has an IC50 value of 20.7 nM for HDAC6 and exhibits over 300-fold selectivity against other HDAC isoforms, making it a precise tool for studying HDAC6-specific functions.[4]
Mechanism of Action
This compound exerts its effects by binding to the catalytic domain of the HDAC6 enzyme, thereby preventing the deacetylation of its target proteins. The primary and most established downstream effect of HDAC6 inhibition is the increased acetylation of α-tubulin at the lysine-40 residue.[3][5] This post-translational modification is associated with enhanced microtubule stability and can impact intracellular transport and cell migration.[2][6] Another key substrate of HDAC6 is Hsp90; its hyperacetylation following HDAC6 inhibition can affect its chaperone activity, leading to the degradation of Hsp90 client proteins, many of which are implicated in cancer.
Application in Western Blot Analysis
Western blotting is a fundamental technique to assess the efficacy and cellular activity of this compound. The primary readout for target engagement is the dose-dependent increase in the acetylation of α-tubulin. Researchers can also probe for changes in total HDAC6 levels, although inhibitor treatment does not typically alter the expression level of the enzyme itself.
Quantitative Data Summary
While specific quantitative Western blot data for this compound is not extensively published, the following table summarizes typical concentration ranges and observed effects for other well-characterized selective HDAC6 inhibitors. This information can be used as a guide to establish optimal experimental conditions for this compound, starting with concentrations around its IC50 of 20.7 nM.
| Inhibitor | Cell Line | Concentration Range | Treatment Time | Key Observation | Reference |
| Nexturastat A | MM.1S | 1 µM | 6 hours | Near-complete degradation of HDAC6 | [6] |
| Marbostat-100 (M-100) | Ramos | 4 µM | 3 - 24 hours | Rapid MYC degradation | |
| Tubastatin A | C2C12 myotubes | Not Specified | 24 hours | ~7% increase in α-tubulin acetylation | [6] |
| ACY-1215 | C2C12 myotubes | Not Specified | 24 hours | Significant increase in α-tubulin acetylation | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Increased α-Tubulin Acetylation
This protocol outlines the steps to identify the effective concentration of this compound for inhibiting HDAC6 activity in a selected cell line, using the acetylation of α-tubulin as the primary readout.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., HeLa, MM.1S, or relevant cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies:
-
Rabbit anti-acetylated-α-Tubulin (Lys40)
-
Mouse anti-α-Tubulin (loading control)
-
Rabbit anti-HDAC6
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. Based on the IC50 of 20.7 nM, a suggested starting concentration range is 10 nM, 25 nM, 50 nM, 100 nM, 250 nM, and 500 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time. A 24-hour incubation is a common starting point.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-Tubulin and anti-α-Tubulin) overnight at 4°C with gentle agitation. Recommended dilutions can be found on the antibody datasheets.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities for acetylated-α-Tubulin and normalize them to the corresponding α-Tubulin bands. Plot the normalized intensity against the concentration of this compound to determine the optimal concentration.
Visualizations
Signaling Pathway
Caption: this compound inhibits HDAC6, leading to increased acetylation of α-tubulin and Hsp90.
Experimental Workflow
Caption: Workflow for Western blot analysis of this compound effects.
References
- 1. Modulation of Histone Deacetylase 6 (HDAC6) Nuclear Import and Tubulin Deacetylase Activity through Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac6-IN-11 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes beyond histone modification.[1][2][3][4] Its substrates include non-histone proteins such as α-tubulin, cortactin, and Hsp90, making it a key regulator of microtubule dynamics, cell migration, and protein quality control.[5][6] In the nervous system, HDAC6 is implicated in the regulation of axonal transport, neurite outgrowth, and the cellular stress response.[7][8][9]
Inhibition of HDAC6 leads to the hyperacetylation of its substrates.[10][11] A primary consequence of HDAC6 inhibition in neurons is the increased acetylation of α-tubulin at lysine 40.[8] This post-translational modification is associated with enhanced microtubule stability, which in turn promotes more efficient axonal transport of essential cargoes like mitochondria and neurotrophic factors such as brain-derived neurotrophic factor (BDNF).[7][8] Consequently, selective HDAC6 inhibitors are being investigated as potential therapeutic agents for a range of neurodegenerative diseases and nerve injury, where impaired axonal transport is a common pathological feature.[5][7][12] Pharmacological inhibition of HDAC6 has been shown to be neuroprotective against oxidative stress and to promote neurite regeneration.[5]
Hdac6-IN-11 is a potent and selective inhibitor of HDAC6. With a reported IC50 value of 20.7 nM, it demonstrates high selectivity for HDAC6 over other HDAC isoforms (over 300-fold).[13] This specificity makes this compound a valuable tool for studying the specific roles of HDAC6 in neuronal function and as a potential candidate for therapeutic development. These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate its effects on neuronal morphology and protein acetylation.
Data Presentation
The following tables summarize the quantitative data for this compound and provide reference data for other Hdac6 inhibitors to guide experimental design.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | HDAC6 | 20.7 | >300-fold over other HDAC isoforms |
Data obtained from MedchemExpress product information.[13]
Table 2: Reference Dose-Response Data for Novel HDAC6 Inhibitors on α-Tubulin Acetylation in Primary Neuronal Cultures
| Compound | Concentration | Incubation Time | Effect on α-Tubulin Acetylation |
| T-3796106 | 1 nM - 250 nM | 24 h | Dose-dependent increase, significant at 50 nM |
| T-3793168 | 1 nM - 250 nM | 24 h | Dose-dependent increase, significant at 250 nM |
This data from a study on different novel HDAC6 inhibitors can serve as a reference for designing dose-response experiments with this compound.[7]
Signaling Pathway and Experimental Workflow
Caption: HDAC6 deacetylation of α-tubulin and its inhibition by this compound.
Caption: Workflow for primary neuron culture, treatment, and analysis.
Experimental Protocols
Primary Neuron Culture
This protocol describes the general procedure for isolating and culturing primary cortical neurons from embryonic day 18 (E18) rat pups. This can be adapted for other neuronal types like hippocampal or dorsal root ganglion (DRG) neurons.
Materials:
-
Timed-pregnant rat (E18)
-
Poly-D-Lysine (or Poly-L-Lysine) coated culture plates or coverslips
-
Hibernate-E medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Sterile dissection tools
-
Sterile PBS
Procedure:
-
Prepare culture plates by coating with Poly-D-Lysine (0.1 mg/ml) overnight at room temperature or for 2 hours at 37°C. Rinse thoroughly with sterile water and allow to dry.[7]
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryos and isolate the cerebral cortices in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and enzymatically dissociate using a papain solution according to the manufacturer's instructions (typically 10-20 minutes at 37°C).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a suitable density (e.g., 5 x 10^4 cells/cm²) onto the pre-coated plates or coverslips.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 2-3 days.
This compound Treatment
Materials:
-
This compound
-
DMSO (vehicle)
-
Complete Neurobasal medium
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or as recommended by the supplier.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete Neurobasal medium to the desired final concentrations. Based on the IC50 of 20.7 nM, a starting dose-response range of 10 nM to 1 µM is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Carefully remove the old medium from the primary neuron cultures and replace it with the medium containing this compound or vehicle.
-
Incubate the neurons for the desired treatment period (e.g., 24 to 48 hours) before proceeding to endpoint assays.
Neurite Outgrowth Assay
Materials:
-
Primary neuron cultures treated with this compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-βIII-tubulin (neuron-specific marker)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclei
-
Fluorescence microscope
Procedure:
-
After treatment, gently wash the cells twice with pre-warmed PBS.
-
Fix the neurons with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against βIII-tubulin diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope. Capture images from multiple random fields for each condition.
-
Quantify neurite length using image analysis software (e.g., ImageJ with the NeuronJ plugin). Measure the length of the longest neurite or the total neurite length per neuron.
Western Blot for Acetylated Tubulin
Materials:
-
Primary neuron cultures treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the acetylated tubulin signal to the total tubulin signal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low neuronal viability after isolation | Over-digestion with enzyme; excessive trituration. | Optimize digestion time and enzyme concentration. Triturate gently with a fire-polished pipette. |
| Inconsistent neurite outgrowth | Uneven cell plating; variability in coating. | Ensure a single-cell suspension before plating. Ensure consistent coating of culture vessels. |
| High background in immunofluorescence | Incomplete blocking; insufficient washing. | Increase blocking time to 1-2 hours. Increase the number and duration of wash steps. |
| No change in acetylated tubulin levels | This compound concentration too low; treatment time too short. | Perform a dose-response and time-course experiment. A recommended starting range is 10 nM to 1 µM for 24-48 hours. |
| Weak signal in Western blot | Low protein load; antibody dilution not optimal. | Increase the amount of protein loaded. Optimize the primary antibody concentration. |
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. mdpi.com [mdpi.com]
- 3. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. pnas.org [pnas.org]
- 6. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]
- 10. Hdac6 Knock-Out Increases Tubulin Acetylation but Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. medchemexpress.com [medchemexpress.com]
Application of Hdac6-IN-11 in High-Content Screening Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hdac6-IN-11, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in high-content screening (HCS) assays. The protocols detailed below are designed to facilitate the identification and characterization of HDAC6 inhibitors and to investigate their cellular effects.
Introduction to this compound
This compound is a potent and selective inhibitor of HDAC6, a class IIb histone deacetylase that is primarily localized in the cytoplasm. Unlike other HDACs, HDAC6's main substrates are non-histone proteins, including α-tubulin, HSP90, and cortactin. By deacetylating these substrates, HDAC6 plays a crucial role in regulating various cellular processes such as cell migration, protein quality control, and microtubule dynamics.[1][2] Dysregulation of HDAC6 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling therapeutic target.[3]
This compound offers a valuable tool for studying the biological functions of HDAC6 and for screening for novel therapeutic agents. Its high selectivity allows for the specific interrogation of HDAC6-mediated pathways, minimizing off-target effects associated with pan-HDAC inhibitors.
Key Features of this compound
| Parameter | Value | Reference |
| IC50 for Hdac6 | 20.7 nM | MedChemExpress |
| Selectivity | >300-fold over other HDAC isoforms | MedChemExpress |
Principle of the High-Content Screening Assay
The primary mechanism for assessing this compound activity in a cellular context is the measurement of α-tubulin acetylation. HDAC6 is the main enzyme responsible for the deacetylation of α-tubulin.[4][5][6] Inhibition of HDAC6 by this compound leads to an accumulation of acetylated α-tubulin, which can be quantified using immunofluorescence microscopy in a high-content screening format. This increase in fluorescence intensity of acetylated α-tubulin serves as a robust and direct readout of HDAC6 inhibition in cells.
Signaling Pathways Involving HDAC6
HDAC6's role extends beyond α-tubulin deacetylation, impacting several critical signaling pathways. Understanding these pathways is essential for interpreting the results of HCS assays and for elucidating the broader cellular consequences of HDAC6 inhibition.
Caption: Key signaling pathways modulated by HDAC6.
High-Content Screening Experimental Workflow
A typical HCS workflow to assess the potency and efficacy of this compound involves several key steps, from cell preparation to data analysis.
Caption: A generalized workflow for an HCS assay with this compound.
Experimental Protocols
Protocol 1: High-Content Screening for α-Tubulin Acetylation
This protocol describes a cell-based immunofluorescence assay to quantify the dose-dependent effect of this compound on α-tubulin acetylation.
Materials:
-
Cell line (e.g., HeLa, A549, or a cancer cell line of interest)
-
96- or 384-well clear-bottom imaging plates
-
This compound
-
Positive control (e.g., Tubastatin A)
-
Negative control (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Mouse anti-acetylated-α-Tubulin (Lys40)
-
Secondary antibody: Goat anti-mouse IgG, Alexa Fluor 488 conjugate
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Phosphate-Buffered Saline (PBS)
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed cells into a 96- or 384-well imaging plate at a density that will result in a sub-confluent monolayer (e.g., 5,000-10,000 cells/well for a 96-well plate) after 24 hours.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is 1 nM to 10 µM.
-
Include wells for a positive control (e.g., 1 µM Tubastatin A) and a negative control (0.1% DMSO).
-
Carefully remove the medium from the cell plate and add the compound dilutions.
-
Incubate for a predetermined time (e.g., 4-24 hours) at 37°C, 5% CO2.
-
-
Fixation and Permeabilization:
-
Gently aspirate the compound-containing medium.
-
Wash the cells once with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 0.2% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by adding blocking buffer and incubating for 1 hour at room temperature.
-
Dilute the primary antibody against acetylated-α-tubulin in blocking buffer (e.g., 1:1000).
-
Aspirate the blocking buffer and add the primary antibody solution to each well.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody and DAPI in blocking buffer.
-
Add the secondary antibody/DAPI solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Leave the final PBS wash in the wells for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing both the DAPI (nuclei) and Alexa Fluor 488 (acetylated α-tubulin) channels.
-
Use the instrument's software to perform image analysis:
-
Identify individual cells based on the DAPI nuclear stain.
-
Define the cytoplasm as a region of interest around each nucleus.
-
Measure the mean fluorescence intensity of the acetylated α-tubulin signal within the cytoplasm of each cell.
-
-
Calculate the average cytoplasmic intensity per well.
-
Data Analysis:
-
Normalize the data to the negative control (DMSO-treated cells).
-
Plot the normalized fluorescence intensity against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Assay Parameter | Typical Value |
| Z'-factor | ≥ 0.5 |
| Signal-to-Background | > 3 |
| CV (%) of Controls | < 15% |
Protocol 2: Anti-Proliferation Assay
This protocol measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well flat-bottom tissue culture plates
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a low density (e.g., 1,000-2,000 cells/well) to allow for proliferation over the course of the experiment.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add the compound dilutions to the cells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
On the day of analysis, allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for Resazurin).
-
Measure luminescence or fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Expected Quantitative Data from Literature (for similar selective HDAC6 inhibitors):
| Cell Line | GI50 (µM) |
| HCT-116 (Colon Cancer) | Varies |
| HeLa (Cervical Cancer) | Varies |
| MCF-7 (Breast Cancer) | Varies |
Note: The anti-proliferative effects of selective HDAC6 inhibitors can be cell-line dependent.[7]
Conclusion
This compound is a valuable research tool for investigating the cellular functions of HDAC6. The high-content screening protocols provided here offer a robust framework for quantifying the intracellular activity and phenotypic effects of this selective inhibitor. By measuring the acetylation of α-tubulin, researchers can obtain a direct and reliable readout of HDAC6 inhibition, enabling detailed structure-activity relationship studies and the identification of novel therapeutic candidates targeting this important enzyme.
References
- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of HDAC6 Catalytic Activity in Cancer: The Role of Post-Translational Modifications and Protein–Protein Interactions [mdpi.com]
- 4. HDAC6 is a microtubule-associated deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC6 deacetylates alpha tubulin in sperm and modulates sperm motility in Holtzman rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New [6]-Shogaol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Measuring HDAC6 Inhibition in Cell Lysates with Hdac6-IN-11: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response.[1][2] Unlike other HDACs, HDAC6's primary substrates are non-histone proteins such as α-tubulin, Hsp90, and cortactin.[3] Its involvement in the pathology of cancer, neurodegenerative diseases, and inflammatory disorders has made it a prominent target for therapeutic intervention.[4][5]
This document provides detailed application notes and protocols for measuring the inhibition of HDAC6 in cell lysates using the specific inhibitor, Hdac6-IN-11. Two primary methods are described: a direct enzymatic assay using a fluorometric substrate and an indirect cellular assay based on Western blotting for a key HDAC6 substrate. These protocols are designed to be adaptable for various cell types and experimental goals.
While "this compound" is specified, this is not a publicly documented HDAC6 inhibitor. The following protocols will use the well-characterized and selective HDAC6 inhibitor, Tubastatin A , as a primary example. Researchers using this compound or other inhibitors should empirically determine the optimal concentration range for their specific compound.
Key Signaling Pathways Involving HDAC6
HDAC6 is a central node in several signaling pathways, regulating cellular homeostasis and response to stress. Its inhibition can have profound effects on these pathways.
Caption: Key cytoplasmic signaling pathways regulated by HDAC6.
Quantitative Data on HDAC6 Inhibitors
The potency of an HDAC6 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of HDAC6 by 50%. The IC50 can be determined using in vitro enzymatic assays or cell-based assays. Below is a table summarizing the IC50 values for several known HDAC6 inhibitors.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| Tubastatin A | 4 | 1900 | ~475 | [6] |
| ACY-1215 (Ricolinostat) | 5 | 171 | ~34 | [7] |
| Nexturastat A | 5.7 | >10,000 | >1754 | [8] |
| SAHA (Vorinostat) | 10 | 1 | 0.1 (pan-HDAC inhibitor) | [6] |
| This compound | To be determined | To be determined | To be determined |
Experimental Protocols
Protocol 1: Fluorometric HDAC6 Activity Assay in Cell Lysates
This protocol describes the measurement of HDAC6 deacetylase activity in cell lysates using a fluorogenic substrate. The principle of this assay is that the HDAC6 enzyme in the cell lysate deacetylates a synthetic substrate, which can then be cleaved by a developer to release a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC6 activity.
Caption: Workflow for the fluorometric HDAC6 activity assay.
Materials:
-
Cultured cells
-
This compound (or other HDAC6 inhibitor, e.g., Tubastatin A)
-
Phosphate-buffered saline (PBS), ice-cold
-
HDAC6 Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)
-
HDAC6 Activity Assay Kit (Fluorometric) (e.g., from Abcam, BPS Bioscience) containing:
-
HDAC6 Assay Buffer
-
Fluorogenic HDAC6 Substrate
-
Developer
-
HDAC6 Inhibitor (positive control, e.g., Trichostatin A or Tubacin)
-
-
96-well white, flat-bottom plate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-24 hours).
-
-
Preparation of Cell Lysates:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold HDAC6 Lysis Buffer to the cells (e.g., 100 µL for a 6-well plate well).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
HDAC6 Activity Assay: [9]
-
Prepare the reaction wells in a 96-well white plate on ice as described in the table below. Adjust the volume of each well to 50 µL with HDAC6 Assay Buffer.
-
| Well Type | Cell Lysate (10-50 µg) | This compound | Positive Control Inhibitor | HDAC6 Assay Buffer |
| Untreated Control | + | - | - | to 50 µL |
| This compound Treated | + | - | - | to 50 µL |
| Inhibitor Control | + | - | + | to 50 µL |
| Blank (No Enzyme) | - | - | - | 50 µL |
-
Data Analysis:
-
Subtract the fluorescence reading of the Blank from all other readings.
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Fluorescence of this compound treated sample / Fluorescence of Untreated Control)] x 100
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of α-tubulin Acetylation
This protocol provides an indirect method to measure HDAC6 inhibition in cells by quantifying the acetylation of its primary substrate, α-tubulin. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which can be detected by Western blotting using an antibody specific for the acetylated form of α-tubulin.[10][11]
Caption: Workflow for Western blot analysis of α-tubulin acetylation.
Materials:
-
Cultured cells treated with this compound as in Protocol 1
-
RIPA Lysis Buffer (supplemented with protease and HDAC inhibitors, e.g., Trichostatin A and Sodium Butyrate)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetylated-α-tubulin (Lys40)
-
Mouse anti-α-tubulin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis:
-
Following treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and HDAC inhibitors.
-
Collect lysates and determine protein concentration as described in Protocol 1.
-
-
Sample Preparation and SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the acetylated-α-tubulin band to the intensity of the total α-tubulin band for each sample.
-
Compare the normalized values across different concentrations of this compound to assess the extent of HDAC6 inhibition.[7]
-
Conclusion
The protocols outlined in this document provide robust methods for measuring the inhibition of HDAC6 in cell lysates. The choice between the fluorometric assay and Western blotting will depend on the specific research question and available resources. The fluorometric assay offers a high-throughput method for directly measuring enzymatic activity and determining IC50 values. Western blotting provides a valuable cellular readout of HDAC6 inhibition by assessing the acetylation status of its key substrate, α-tubulin. For novel inhibitors such as this compound, it is recommended to use both methods to comprehensively characterize their inhibitory activity and cellular effects.
References
- 1. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Histone Deacetylase 6 (HDAC6) Promotes the Pro-survival Activity of 14-3-3ζ via Deacetylation of Lysines within the 14-3-3ζ Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. avstera.com [avstera.com]
- 9. assaygenie.com [assaygenie.com]
- 10. researchportal.lih.lu [researchportal.lih.lu]
- 11. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of HDAC6 Inhibitors
Disclaimer: No specific information was found for a compound designated "Hdac6-IN-11." The following application notes and protocols are a generalized guide based on published in vivo studies of various selective Histone Deacetylase 6 (HDAC6) inhibitors. Researchers should optimize these protocols for their specific inhibitor and experimental model.
These notes are intended for researchers, scientists, and drug development professionals working on the in vivo evaluation of HDAC6 inhibitors.
Introduction to HDAC6 Inhibition
Histone Deacetylase 6 (HDAC6) is a unique member of the HDAC family, primarily located in the cytoplasm.[1][2][3] Unlike other HDACs that mainly target nuclear histones, HDAC6 deacetylates non-histone proteins such as α-tubulin, cortactin, and heat shock protein 90 (HSP90).[2][4] This activity implicates HDAC6 in various cellular processes, including protein trafficking, cell migration, and stress responses.[4] Inhibition of HDAC6 is a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders.[4][5] Selective HDAC6 inhibitors are expected to have a better safety profile than pan-HDAC inhibitors due to the non-lethal phenotype of HDAC6 knockout mice.[1]
In Vivo Administration and Dosing of Selected HDAC6 Inhibitors
The following table summarizes in vivo administration and dosing information for several reported HDAC6 inhibitors. This data can serve as a starting point for designing in vivo studies with new HDAC6 inhibitors.
| Inhibitor Name | Animal Model | Disease Model | Route of Administration | Dosage | Key Findings |
| TO-1187 | C57BL/6J Mice | Pharmacodynamics Study | Intravenous (IV) | 5 mg/kg | 60% reduction in HDAC6 levels in the liver after 6 hours. |
| ST3595 | N/A | Ovarian Carcinoma Xenograft | Oral (p.o.) | N/A | Improved antitumor efficacy in combination with paclitaxel.[6] |
| QTX125 | N/A | Mantle Cell Lymphoma Xenograft | N/A | N/A | Surpassed the efficacy of currently available HDAC6 inhibitors in vivo.[1] |
| C1A | N/A | Colon Tumor Xenograft | Systemic | N/A | Inhibited tumor growth by 78%. |
| AES-135 | Mice | Orthotopic Pancreatic Cancer | N/A | N/A | Prolonged survival in the mouse model. |
| Romidepsin | Mice | Social Isolation Stress | Intraperitoneal (IP) | 1 mg/kg, once daily for 3 days | Rescued aberrant behavioral responses.[7] |
| MS-275 | Mice | Social Isolation Stress | Intraperitoneal (IP) | 5 mg/kg, once daily for 3 days | Confirmed the involvement of Class I HDACs in stress response.[7] |
| PB94 | Mice | Neuropathic Pain | N/A | N/A | Ameliorated neuropathic pain. |
| Nexturastat A | C57BL/6 Mice | Melanoma | N/A | N/A | Increased M1/M2 macrophage ratio in the tumor microenvironment.[8][9] |
| FT895 | C57BL/6 Mice | N/A | N/A | N/A | Enhanced the anti-inflammatory M2 phenotype of macrophages.[8][9] |
Experimental Protocols
Formulation of HDAC6 Inhibitors for In Vivo Administration
The solubility of HDAC inhibitors can be challenging.[10] Below are common formulation strategies for compounds with low water solubility. It is crucial to test the solubility and stability of the specific HDAC6 inhibitor in the chosen vehicle.
Common Injection Formulations:
-
DMSO/Tween 80/Saline:
-
Dissolve the HDAC6 inhibitor in 100% DMSO to create a stock solution.
-
For a final formulation of 10% DMSO, 5% Tween 80, and 85% saline:
-
Take 100 µL of the DMSO stock solution.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 850 µL of sterile saline (0.9% NaCl) and vortex to create a homogenous suspension.
-
-
-
DMSO/PEG300/Tween 80/Saline:
-
Dissolve the HDAC6 inhibitor in 100% DMSO.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 450 µL of sterile saline and vortex.
-
-
-
DMSO/Corn Oil:
-
Dissolve the HDAC6 inhibitor in 100% DMSO.
-
For a final formulation of 10% DMSO and 90% corn oil:
-
Take 100 µL of the DMSO stock solution.
-
Add 900 µL of sterile corn oil and mix thoroughly.
-
-
Note: Always prepare fresh formulations before each administration. The stability of the compound in the formulation should be determined.
Animal Models and Administration
-
Animal Models: The choice of animal model will depend on the disease being studied. Common models include xenografts in immunodeficient mice for cancer studies and various transgenic or induced models for neurodegenerative and inflammatory diseases.[1][6]
-
Route of Administration: The route of administration will depend on the pharmacokinetic properties of the inhibitor and the desired systemic exposure. Common routes include:
-
Intraperitoneal (IP): Allows for rapid absorption and systemic distribution.[7]
-
Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacodynamic studies.[11]
-
Oral (p.o.): Preferred for clinical translation, but requires the compound to have good oral bioavailability.[6]
-
Subcutaneous (SC): Provides slower, more sustained release.
-
Assessment of In Vivo Efficacy and Pharmacodynamics
-
Tumor Growth Inhibition: In cancer models, tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. Tumor weight can be measured at the end of the study.
-
Pharmacodynamic Biomarkers: To confirm target engagement in vivo, the acetylation status of HDAC6 substrates can be measured in tumors or peripheral blood mononuclear cells (PBMCs).
-
Western Blot: Assess the levels of acetylated α-tubulin and acetylated HSP90. An increase in the acetylated forms of these proteins indicates HDAC6 inhibition.
-
Immunohistochemistry (IHC): Can be used to assess the levels of acetylated proteins within the tumor tissue.
-
-
Behavioral Tests: For neurological and psychiatric models, a battery of behavioral tests should be employed to assess cognitive function, anxiety, and depression-like behaviors.[7]
-
Flow Cytometry: To analyze immune cell populations in the tumor microenvironment or spleen.[8]
-
Pharmacokinetic Analysis: Blood samples should be collected at various time points after drug administration to determine the pharmacokinetic profile of the inhibitor.
Visualizations
General Experimental Workflow for In Vivo HDAC6 Inhibitor Studies
Caption: A generalized workflow for in vivo studies of HDAC6 inhibitors.
Simplified Signaling Pathways Modulated by HDAC6 Inhibition
Caption: Simplified overview of HDAC6-mediated signaling and the effects of its inhibition.
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mitacs.ca [mitacs.ca]
- 6. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo | PLOS One [journals.plos.org]
- 7. Systemic HDAC Inhibition Ameliorates the Aberrant Responses to Acute Stress in Socially Isolated Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avstera.com [avstera.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Combining Hdac6-IN-11 with Other Inhibitors for Synergistic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in oncology. Unlike other HDACs, which are primarily nuclear and regulate histone acetylation, HDAC6 is predominantly located in the cytoplasm and deacetylates non-histone proteins such as α-tubulin and Hsp90.[1][2] This unique substrate specificity involves HDAC6 in crucial cellular processes like cell migration, protein quality control, and microtubule dynamics.[1][2][3] Overexpression of HDAC6 has been linked to the progression and metastasis of various cancers, including breast, ovarian, and prostate cancer.[4][5]
Selective HDAC6 inhibitors, such as Hdac6-IN-11, offer a targeted therapeutic approach with a potentially more favorable safety profile compared to pan-HDAC inhibitors.[6] While HDAC6 inhibitors have shown promise as monotherapies, their true potential may lie in combination with other anti-cancer agents.[6][7] Combining this compound with other inhibitors can lead to synergistic effects, enhancing therapeutic efficacy, overcoming drug resistance, and allowing for lower, less toxic doses of each agent.[8][9]
This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound in combination with other classes of inhibitors, including PARP inhibitors, chemotherapy agents, immunotherapy, and kinase inhibitors.
Disclaimer: While the following application notes and protocols are based on extensive research on selective HDAC6 inhibitors, specific quantitative data and established protocols for this compound are not yet widely available in published literature. The information provided should be adapted and optimized for specific experimental contexts.
Application Notes: Rationale for Combination Therapies
The primary rationale for combining this compound with other inhibitors is to target multiple, often complementary, cancer-promoting pathways simultaneously. This multi-pronged attack can lead to a more profound and durable anti-tumor response.
Combination with PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA mutations. HDAC inhibitors can induce a "BRCA-like" phenotype, a state of HR deficiency, in cancer cells by downregulating the expression of key HR proteins.[10] This provides a strong rationale for combining this compound with PARP inhibitors to induce synthetic lethality in a broader range of tumors, not just those with pre-existing HR defects.[8][10]
Key Synergistic Mechanisms:
-
Induction of "BRCAness" by downregulating HR repair proteins.[10]
-
Increased DNA damage accumulation.[10]
-
Enhanced apoptosis of cancer cells.[11]
Combination with Chemotherapy
Conventional chemotherapy agents, such as platinum compounds (e.g., cisplatin) and taxanes (e.g., paclitaxel), are mainstays of cancer treatment but are often limited by toxicity and resistance. HDAC6 inhibitors can sensitize cancer cells to these agents through various mechanisms.[4] For instance, by inhibiting HDAC6, the microtubule network is stabilized, which can synergize with the microtubule-disrupting effects of taxanes.[12] Furthermore, HDAC inhibitors can modulate the expression of genes involved in drug resistance and apoptosis, thereby enhancing the efficacy of chemotherapy.[9]
Key Synergistic Mechanisms:
-
Modulation of microtubule dynamics.[12]
-
Reversal of chemotherapy resistance.[9]
-
Increased induction of apoptosis.[4]
Combination with Immunotherapy
HDAC6 plays a crucial role in regulating the tumor microenvironment and immune responses.[1] Inhibition of HDAC6 can enhance anti-tumor immunity by increasing the expression of MHC class I and II molecules on tumor cells, promoting the infiltration of cytotoxic T lymphocytes, and reducing the number and suppressive function of regulatory T cells (Tregs).[1][13] Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) can therefore unleash a more potent and effective anti-tumor immune response.[9]
Key Synergistic Mechanisms:
-
Enhanced tumor cell immunogenicity.[13]
-
Increased infiltration and activity of effector T cells.[1]
-
Modulation of the immunosuppressive tumor microenvironment.[9]
Combination with Kinase Inhibitors
Kinase signaling pathways are frequently dysregulated in cancer, and numerous kinase inhibitors have been developed as targeted therapies. HDAC6 can interact with and deacetylate key signaling proteins, including components of the PI3K/AKT and MAPK pathways.[14] Combining this compound with kinase inhibitors can lead to a more complete and sustained blockade of these oncogenic signaling cascades.[15]
Key Synergistic Mechanisms:
-
Dual targeting of oncogenic signaling pathways.
-
Overcoming resistance to kinase inhibitors.
-
Enhanced induction of cell cycle arrest and apoptosis.[14]
Quantitative Data Summary
The following tables summarize representative quantitative data on the synergistic effects of selective HDAC6 inhibitors with other anti-cancer agents. This data is derived from studies on inhibitors with similar mechanisms to this compound and serves as a reference for expected outcomes.
Table 1: Synergistic Effects of HDAC6 Inhibitors with PARP Inhibitors
| Cell Line | HDAC6 Inhibitor | PARP Inhibitor | Combination Index (CI) | Effect | Reference |
| Anaplastic Thyroid Cancer | SAHA (Pan-HDACi) | PJ34 | < 1 | Synergy in inhibiting cell viability and inducing apoptosis | [11] |
| Childhood Tumors with Chromothripsis | Romidepsin (Class I HDACi) | Olaparib/Talazoparib | < 1 | Synergistic cell killing | [16] |
Table 2: Synergistic Effects of HDAC6 Inhibitors with Chemotherapy
| Cell Line | HDAC6 Inhibitor | Chemotherapy Agent | Synergy Score | Effect | Reference |
| ES-2 (Ovarian Cancer) | Compound 25253 | Paclitaxel (Taxol) | High | Synergistic inhibition of cell viability | |
| Triple Negative Breast Cancer | Generic HDAC6i | Cisplatin | N/A | Increased sensitivity to cisplatin | [4] |
Table 3: Synergistic Effects of HDAC6 Inhibitors with Immunomodulatory Drugs
| Cell Line | HDAC6 Inhibitor | Immunomodulatory Drug | CI Value | Effect | Reference |
| Multiple Myeloma | A452 | Lenalidomide/Pomalidomide | < 1 | Synergistic inhibition of cell growth and induction of apoptosis | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound and a combination drug on cell viability and to determine synergistic effects.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination inhibitor (stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the combination inhibitor, both alone and in combination at a constant ratio (e.g., based on their respective IC50 values).
-
Remove the medium from the wells and add 100 µL of medium containing the single drugs or drug combinations. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound and a combination drug.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and combination inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, the combination inhibitor, or the combination of both at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Western Blot Analysis
This protocol is used to investigate the molecular mechanisms underlying the synergistic effects, such as changes in protein expression related to apoptosis, cell cycle, or specific signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-PARP, anti-cleaved caspase-3, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway Diagram
Caption: Synergistic inhibition of cancer cell pathways.
Experimental Workflow Diagram
Caption: Workflow for assessing drug synergy.
Logical Relationship Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 5. HDAC inhibitors and immunotherapy; a double edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergy between HDAC and PARP Inhibitors on Proliferation of a Human Anaplastic Thyroid Cancer-Derived Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Bifunctional PARP-HDAC Inhibitor with Activity in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Integration of HDAC Inhibitors and Individualized Neoantigen Therapy (INT): A Next-Generation Combinatorial Approach for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC6‑selective inhibitor synergistically enhances the anticancer activity of immunomodulatory drugs in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimized Combination of HDACI and TKI Efficiently Inhibits Metabolic Activity in Renal Cell Carcinoma and Overcomes Sunitinib Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. combosyn.com [combosyn.com]
Application Notes and Protocols for Immunofluorescence Staining of Acetylated Tubulin Using Hdac6-IN-11
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on the use of Hdac6-IN-11, a selective Histone Deacetylase 6 (HDAC6) inhibitor, for the immunofluorescence staining of acetylated tubulin. This protocol is designed to enable the visualization and quantification of changes in tubulin acetylation following the inhibition of HDAC6 activity.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1][2] One of its major substrates is α-tubulin, a key component of microtubules.[1][3][4] The acetylation of α-tubulin on lysine-40 is a post-translational modification associated with microtubule stability.[4] HDAC6 removes this acetyl group, thereby regulating microtubule dynamics.[3]
Inhibition of HDAC6 leads to an accumulation of acetylated tubulin (hyperacetylation), which can be visualized and quantified using immunofluorescence microscopy.[3][4] this compound is a potent and selective inhibitor of HDAC6 with an IC50 value of 20.7 nM.[5] By treating cells with this compound, researchers can effectively block HDAC6 activity and study the resulting effects on microtubule acetylation and related cellular functions.
Data Presentation
The following table summarizes key quantitative data for the use of this compound and related reagents in immunofluorescence experiments. It is important to note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions, and therefore should be empirically determined.
| Parameter | Value/Range | Remarks |
| This compound IC50 | 20.7 nM | [5] |
| This compound Working Concentration | 100 nM - 1 µM | Starting range for cell treatment. Optimization is recommended. |
| Cell Treatment Time | 4 - 24 hours | Time-course experiments are advised to determine the optimal duration.[4] |
| Primary Antibody (Acetylated Tubulin) | 1:200 - 1:400 | Dilution factor for anti-acetylated α-tubulin antibody.[1] |
| Secondary Antibody | 1:500 - 1:1000 | Dilution factor for fluorescently labeled secondary antibody. |
| Fixative Concentration | 4% Paraformaldehyde or ice-cold Methanol | Choice of fixative can impact antigen preservation. |
| Permeabilization Agent | 0.1% - 0.5% Triton X-100 in PBS | To allow antibody access to intracellular targets. |
Experimental Protocols
This section provides a detailed step-by-step protocol for treating cells with this compound and performing immunofluorescence staining for acetylated tubulin.
Materials
-
This compound (stock solution prepared in DMSO)
-
Cell culture medium
-
Cells of interest (e.g., HeLa, MCF-7)
-
Glass coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS or ice-cold 100% Methanol)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary Antibody: Mouse monoclonal anti-acetylated α-tubulin (Clone 6-11B-1 recommended)
-
Secondary Antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488 or 594)
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
-
Fluorescence Microscope
Protocol
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips or chamber slides at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare working concentrations of this compound in pre-warmed cell culture medium. A DMSO control (vehicle) should be prepared at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the DMSO vehicle.
-
Incubate the cells for the desired time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Fixation:
-
Paraformaldehyde Fixation:
-
Gently aspirate the medium.
-
Wash the cells twice with PBS.
-
Add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Methanol Fixation:
-
Gently aspirate the medium.
-
Wash the cells twice with PBS.
-
Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.[3]
-
Wash three times with PBS.
-
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.25% Triton X-100 in PBS) to the fixed cells.
-
Incubate for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Add Blocking Buffer (1% BSA in PBS) to the cells.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-acetylated α-tubulin primary antibody in Blocking Buffer at the optimized concentration (e.g., 1:400).[1]
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer at the appropriate concentration (e.g., 1:1000). Protect from light from this step onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish if necessary.
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets. Acetylated tubulin will appear as filamentous structures within the cytoplasm.
-
Mandatory Visualizations
Signaling Pathway of Tubulin Deacetylation by HDAC6
Caption: HDAC6-mediated deacetylation of α-tubulin and its inhibition by this compound.
Experimental Workflow for Immunofluorescence Staining
Caption: Step-by-step workflow for immunofluorescence staining of acetylated tubulin.
References
- 1. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Hdac6-IN-11: Application Notes and Protocols for Proteostasis and Autophagy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-11 is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that is a key regulator of cellular protein homeostasis (proteostasis) and autophagy. Due to its cytoplasmic localization and specific substrates, including α-tubulin and cortactin, HDAC6 plays a critical role in the clearance of misfolded proteins and the maturation of autophagosomes.[1][2][3] Inhibition of HDAC6 by this compound offers a promising avenue for research into neurodegenerative diseases, cancer, and other conditions characterized by impaired proteostasis and autophagic dysfunction.[4]
These application notes provide a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols for its use in proteostasis and autophagy research, and visualizations of the key signaling pathways involved.
Data Presentation
The following table summarizes the key quantitative data for this compound, facilitating comparison with other HDAC inhibitors.
| Compound | Target | IC50 (nM) | Selectivity | Key Applications | Reference |
| This compound | HDAC6 | 20.7 | >300-fold over other HDAC isoforms | Proteostasis, Autophagy, Cancer | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
References
Troubleshooting & Optimization
Troubleshooting Hdac6-IN-11 insolubility issues
Welcome to the technical support center for Hdac6-IN-11. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments with this selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound, with a focus on its solubility characteristics.
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is known to have limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO). For in vivo studies, co-solvent systems are often necessary.
Q2: My this compound is precipitating out of solution when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced toxicity. This may require preparing a more concentrated stock solution if your final desired concentration of this compound is high.
-
Serial Dilutions: Instead of adding the DMSO stock directly to your full volume of media, perform serial dilutions in your culture medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warming Media: Gently pre-warming your cell culture media to 37°C before adding the inhibitor can sometimes help with solubility.
-
Vortexing/Mixing: Immediately after adding this compound to the media, ensure thorough mixing by gentle vortexing or pipetting.
-
Use of Pluronic F-68: For particularly challenging situations, a final concentration of 0.01-0.1% Pluronic F-68, a non-ionic surfactant, can be added to the culture medium to improve the solubility of hydrophobic compounds. However, it is crucial to include a vehicle control with Pluronic F-68 to assess any potential effects on your cells.
Q3: What is the maximum solubility of this compound in common solvents?
A3: While extensive public data is limited, information from suppliers and related compounds suggests the following solubility profile. It is always recommended to perform your own solubility tests for your specific batch of the compound.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | ≥ 25 | ≥ 70 | Sonication may be required for complete dissolution. |
| Ethanol | Sparingly Soluble | - | Not recommended as a primary solvent. |
| Water | Insoluble | - | Not suitable for creating stock solutions. |
| PBS (pH 7.2) | Insoluble | - | Not suitable for creating stock solutions. |
Q4: I'm observing inconsistent results in my cell-based assays. Could this be related to this compound insolubility?
A4: Yes, inconsistent results are a hallmark of compound precipitation. If the inhibitor is not fully dissolved, the actual concentration your cells are exposed to will be lower and more variable than intended. This can lead to a lack of dose-response or poor reproducibility. Visual inspection of your culture wells for precipitates under a microscope is a good first step in troubleshooting.
Q5: Are there any alternative formulation strategies for in vivo studies?
A5: For in vivo applications where direct injection of a DMSO stock is not feasible, co-solvent formulations are commonly used for poorly soluble compounds. A typical formulation might consist of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
It is essential to prepare this formulation by adding each component sequentially and ensuring complete mixing at each step. The final solution should be clear. Always perform a small-scale pilot formulation to check for precipitation before preparing a large batch.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, with a focus on addressing solubility challenges.
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Western Blot Analysis of α-tubulin Acetylation
-
Objective: To assess the inhibitory activity of this compound in cells by measuring the acetylation of its primary substrate, α-tubulin.
-
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-HDAC6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare serial dilutions of this compound in pre-warmed complete culture medium. Crucially, add the DMSO stock to the medium and immediately vortex gently to prevent precipitation.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Visualizations
HDAC6 Signaling in Cancer Proliferation
Caption: HDAC6 promotes cancer cell proliferation through multiple pathways.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating this compound in a cell-based assay.
Optimizing Hdac6-IN-11 incubation time for maximum effect
Welcome to the technical support center for Hdac6-IN-11. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of this compound in their experiments for maximum effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Compound 9) is a highly selective inhibitor of Histone Deacetylase 6 (HDAC6) with an IC50 value of 20.7 nM.[1] Its primary mechanism of action is to block the deacetylase activity of HDAC6, a cytoplasm-predominant enzyme. This inhibition leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin and the heat shock protein 90 (Hsp90). Increased acetylation of these proteins can impact various cellular processes, including microtubule dynamics, protein folding and stability, and cell motility.
Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?
Based on general knowledge of selective HDAC6 inhibitors, a good starting point for this compound concentration is in the range of 100 nM to 1 µM. For incubation time, effects on substrate acetylation can be observed in as little as 30 minutes, with more robust effects often seen between 4 to 24 hours. It is crucial to perform a dose-response and time-course experiment for your specific cell line and experimental endpoint to determine the optimal conditions.
Q3: How can I verify that this compound is active in my cells?
The most common method to confirm the activity of this compound is to measure the acetylation status of its primary substrate, α-tubulin. An increase in acetylated α-tubulin (at lysine 40) relative to total α-tubulin is a reliable indicator of HDAC6 inhibition. This can be assessed by Western blotting. A similar analysis can be performed for another key HDAC6 substrate, Hsp90.
Q4: What are the known downstream effects of HDAC6 inhibition by this compound?
Inhibition of HDAC6 by this compound leads to the accumulation of acetylated α-tubulin and Hsp90. This can result in:
-
Altered Microtubule Dynamics: Increased tubulin acetylation is associated with more stable microtubules, which can affect cell migration, division, and intracellular transport.
-
Modulation of Hsp90 Chaperone Activity: Hyperacetylation of Hsp90 can disrupt its ability to chaperone client proteins, leading to their misfolding and degradation. This can be particularly relevant in cancer cells that rely on Hsp90 for the stability of oncoproteins.
-
Impact on Protein Degradation Pathways: HDAC6 is involved in the aggresome pathway for clearing misfolded proteins. Its inhibition can affect this process.
Troubleshooting Guides
Problem 1: No or weak increase in α-tubulin acetylation after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The effect of HDAC6 inhibitors on tubulin acetylation is time-dependent. While some effects can be seen as early as 30 minutes, the maximal effect may occur at a later time point. Recommendation: Perform a time-course experiment, testing a range of incubation times (e.g., 1, 4, 8, 12, and 24 hours). |
| Suboptimal Inhibitor Concentration | The effective concentration of this compound can vary between cell lines. Recommendation: Perform a dose-response experiment with a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM) to determine the optimal concentration for your specific cell type. |
| Inhibitor Instability | This compound may degrade in cell culture medium over long incubation periods. Recommendation: For long-term experiments (>24 hours), consider replenishing the medium with fresh inhibitor every 24-48 hours. Information on the stability of ACY-1083, another HDAC6 inhibitor, suggests it is stable in cell culture medium, which may also be true for this compound, but this should be experimentally verified if long incubations are planned.[2] |
| Cell Line Insensitivity | Different cell lines may have varying levels of HDAC6 expression or compensatory mechanisms. Recommendation: Confirm HDAC6 expression in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line or a positive control cell line known to be responsive to HDAC6 inhibitors. |
| Poor Antibody Quality | The antibodies used for detecting acetylated α-tubulin or total α-tubulin may not be optimal. Recommendation: Validate your antibodies using a positive control, such as treating cells with a well-characterized HDAC6 inhibitor like Tubastatin A or by using cell lysates from cells overexpressing or knocked down for HDAC6. |
Problem 2: Significant cell death or toxicity observed after treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Although selective HDAC6 inhibitors are generally less toxic than pan-HDAC inhibitors, high concentrations can still lead to off-target effects and cytotoxicity.[2] Recommendation: Reduce the concentration of this compound. Perform a dose-response experiment to find a concentration that effectively inhibits HDAC6 without causing significant cell death. |
| Prolonged Incubation Time | Continuous exposure to the inhibitor, even at a lower concentration, may induce cytotoxicity over time. Recommendation: Shorten the incubation period. Determine the minimum time required to achieve the desired biological effect. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to perturbations in cellular acetylation and protein folding machinery. Recommendation: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment to monitor toxicity across different concentrations and incubation times. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Acetylated α-Tubulin and Hsp90
This protocol describes how to assess the efficacy of this compound by measuring the acetylation levels of its primary substrates.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-acetylated-α-Tubulin (Lys40), anti-α-Tubulin, anti-acetylated-Hsp90, anti-Hsp90, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Treatment: The following day, treat the cells with the desired concentrations of this compound. Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired amount of time (e.g., 4, 8, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the bands using a digital imager.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.
Visualizations
Caption: Simplified signaling pathway of HDAC6 and the effect of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
Hdac6-IN-11 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of Hdac6-IN-11 and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) with an IC50 of 27 nM. Its primary mechanism of action is the inhibition of the enzymatic activity of HDAC6, which is a class IIb histone deacetylase.
Q2: Are there known off-target effects for this compound?
Currently, there is limited publicly available data specifically detailing the comprehensive off-target profile of this compound. While it is reported to be a selective inhibitor of HDAC6, like many small molecule inhibitors, it may exhibit off-target activities, especially at higher concentrations.
Q3: What are the common off-targets for HDAC6 inhibitors in general?
For the broader class of HDAC inhibitors, particularly those with a hydroxamate zinc-binding group, a common off-target is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2). It is also crucial to assess the selectivity against other HDAC isoforms, as cross-reactivity can lead to unintended biological consequences.
Q4: How can I assess the selectivity of this compound in my experimental system?
To confirm the selectivity of this compound, it is recommended to perform a dose-response experiment and measure the acetylation of known substrates of HDAC6 (e.g., α-tubulin) and class I HDACs (e.g., histones). A selective HDAC6 inhibitor should increase α-tubulin acetylation at concentrations that do not significantly affect histone acetylation.
Q5: What are the potential consequences of off-target effects in my experiments?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity or phenotype at low concentrations of this compound. | The cell line may be particularly sensitive to HDAC6 inhibition, or there might be an uncharacterized off-target effect crucial for this cell type's survival. | Perform a dose-response curve to determine the optimal, lowest effective concentration. Validate the on-target effect by measuring α-tubulin acetylation. Consider using a structurally different HDAC6 inhibitor as a control. |
| Changes in histone acetylation are observed. | The concentration of this compound used may be too high, leading to inhibition of class I HDACs. | Lower the concentration of this compound. Perform a titration experiment and use the lowest concentration that gives a robust increase in α-tubulin acetylation without affecting histone acetylation. |
| The observed phenotype does not match published data for HDAC6 inhibition. | This could be due to off-target effects, differences in experimental systems (cell lines, model organisms), or variations in experimental conditions. | Confirm target engagement in your system (see experimental protocols below). Use a secondary, structurally unrelated HDAC6 inhibitor to see if the phenotype is reproducible. Consider using genetic approaches like siRNA or CRISPR/Cas9 to validate that the phenotype is indeed HDAC6-dependent. |
Experimental Protocols
Protocol 1: Assessment of On-Target (HDAC6) and Off-Target (Class I HDAC) Activity in Cells
Objective: To determine the concentration range at which this compound selectively inhibits HDAC6 without significantly affecting class I HDACs.
Methodology: Western Blotting
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (e.g., 0.01, 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include a known pan-HDAC inhibitor (e.g., Vorinostat) as a positive control for class I HDAC inhibition.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin (HDAC6 substrate), acetylated-Histone H3 (Class I HDAC substrate), total α-tubulin, and total Histone H3.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities and normalize the acetylated protein levels to the total protein levels. A selective concentration of this compound will show a significant increase in acetylated-α-tubulin with minimal to no change in acetylated-Histone H3.
Protocol 2: Broader Off-Target Profiling
Objective: To identify potential off-target interactions of this compound across the proteome.
Methodology: Kinome and CEREP Panel Screening (Fee-for-Service)
For a comprehensive off-target profile, it is recommended to submit this compound to a commercial service provider for screening against a panel of kinases (e.g., KinomeScan) and a broad panel of receptors, ion channels, and transporters (e.g., CEREP panel).
Methodology: Chemical Proteomics (In-house)
-
Affinity Matrix Synthesis: Synthesize an affinity resin by immobilizing this compound or a close analog onto beads.
-
Cell Lysate Incubation: Incubate the affinity resin with cell lysate to allow for the binding of target and off-target proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that specifically bind to the this compound affinity matrix compared to a control matrix.
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
Caption: Simplified signaling pathway of HDAC6 inhibition by this compound.
Improving the delivery of Hdac6-IN-11 in animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the delivery of Hdac6-IN-11 in animal studies. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] Its hydrophobic nature is indicated by its high solubility in organic solvents. Key quantitative solubility data is summarized in the table below.
Q2: this compound is poorly soluble in aqueous solutions. What are the recommended starting formulations for in vivo animal studies?
A2: Due to its low aqueous solubility, this compound typically requires a multi-component vehicle for in vivo administration. A common approach for poorly soluble HDAC inhibitors is to use a co-solvent system. Based on formulations for similar compounds, a recommended starting point is a vehicle composed of DMSO, PEG300, a surfactant like Tween 80, and a final carrier such as saline or corn oil.
Q3: What are the common administration routes for this compound in animal models?
A3: The choice of administration route depends on the experimental design and desired pharmacokinetic profile. For systemic exposure, intraperitoneal (i.p.) injection and oral gavage (p.o.) are common. Intravenous (i.v.) injection is also possible but may require a more specialized formulation to prevent precipitation in the bloodstream.
Q4: Are there any known toxicities associated with the recommended vehicles?
A4: The components of the recommended vehicle systems can have their own biological effects and potential toxicities, especially at high concentrations or with chronic administration. It is crucial to include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the vehicle.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| CAS Number | 1259296-46-2 | [1] |
| Molecular Formula | C₁₆H₁₇N₃O₃ | [1] |
| Molecular Weight | 299.3 g/mol | [1] |
| Solubility in DMSO | 30 mg/mL | [1] |
| Solubility in DMF | 30 mg/mL | [1] |
| Solubility in Ethanol | 30 mg/mL | [1] |
Table 2: Example Vehicle Compositions for Poorly Soluble HDAC6 Inhibitors
| Vehicle Component | Formulation 1 (for i.p. injection) | Formulation 2 (for oral gavage) |
| DMSO | 5-10% | 10% |
| PEG300 | 30-40% | Not typically used |
| Tween 80 | 5% | Not typically used |
| Saline (0.9% NaCl) | q.s. to 100% | Not typically used |
| Corn Oil | Not typically used | q.s. to 100% |
Note: These are starting recommendations. The optimal formulation may need to be determined empirically.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon addition to the aqueous vehicle component (e.g., saline). | The compound is "crashing out" of the organic solvent when it comes into contact with the aqueous phase. | 1. Order of addition is critical: First, dissolve this compound in DMSO. Then, add PEG300 and Tween 80, ensuring the solution is homogenous. Finally, add the saline dropwise while vortexing to maintain solubility. 2. Increase the proportion of co-solvents (PEG300) and surfactant (Tween 80). 3. Consider using a different final carrier, such as corn oil, especially for oral administration. |
| Animal distress or adverse reactions (e.g., peritonitis) after i.p. injection. | The vehicle itself may be causing irritation or toxicity. The volume injected may be too large. | 1. Run a vehicle-only control group to assess tolerability. 2. Reduce the percentage of DMSO in the final formulation to less than 10%. 3. Ensure the final injection volume is appropriate for the size of the animal (e.g., for mice, typically ≤ 10 mL/kg). 4. Consider switching to oral gavage if i.p. administration proves to be too harsh. |
| Low or variable bioavailability after oral gavage. | Poor absorption from the GI tract due to low solubility and/or precipitation in the gut. First-pass metabolism. | 1. Increase the solubility in the formulation by optimizing the vehicle composition. 2. Consider micronization of the this compound powder to increase its surface area and dissolution rate. 3. Co-administration with a P-glycoprotein inhibitor may be explored if efflux is suspected, but this adds complexity to the study. |
| Inconsistent results between experiments. | Variability in formulation preparation. Instability of the formulation. | 1. Prepare fresh formulations for each experiment. 2. Ensure the compound is fully dissolved at each step of the preparation. Gentle warming and sonication can be helpful, but stability at higher temperatures should be considered. 3. Use a consistent and well-documented protocol for formulation preparation. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection
This protocol is a general guideline and may require optimization.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 5-10% of the total desired volume to dissolve the powder. Vortex or sonicate briefly until fully dissolved.
-
Add PEG300 to a final concentration of 30-40%. Vortex until the solution is clear and homogenous.
-
Add Tween 80 to a final concentration of 5%. Vortex to mix thoroughly.
-
Slowly add sterile saline dropwise while continuously vortexing to reach the final desired volume.
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may be necessary to adjust the vehicle component ratios.
-
Administer the formulation to the animals at the desired dose. The injection volume should be adjusted based on the animal's weight (e.g., 5-10 mL/kg for mice).
-
Protocol 2: Preparation of this compound Formulation for Oral Gavage (p.o.)
This protocol is a general guideline and may require optimization.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total desired volume to dissolve the powder. Vortex or sonicate until a clear solution is obtained.
-
Add corn oil to the desired final volume.
-
Vortex vigorously to create a homogenous suspension or solution.
-
Administer the formulation to the animals using an appropriate gavage needle. The gavage volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for mice).
-
Visualizations
Caption: Simplified HDAC6 signaling pathways and the point of inhibition by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
Hdac6-IN-11 stability and storage best practices
Disclaimer: Specific stability, storage, and handling data for Hdac6-IN-11 are not publicly available. The following guidelines are based on best practices for similar HDAC6 inhibitors and should be considered as a starting point for your experimental design. Optimization for your specific laboratory conditions and experimental setup is recommended.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I store the solid (powder) form of this compound?
A: As a general guideline for potent small molecule inhibitors, it is recommended to store the powdered compound at -20°C for long-term storage, which can be effective for up to 3 years. For shorter periods, storage at 4°C for up to 2 years may be acceptable.[1][2]
Q2: What are the recommended storage conditions for this compound once it is dissolved in a solvent?
A: Stock solutions of similar HDAC6 inhibitors are typically stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[3][4][5]
| Storage Condition | Solid Form | In Solvent |
| -80°C | Not specified | Up to 6 months[1][3][4] |
| -20°C | Up to 3 years[1][2][3] | Up to 1 month[1][3][4] |
| 4°C | Up to 2 years[1][2] | Not Recommended |
Solubility and Solution Preparation
Q3: What is the recommended solvent for dissolving this compound?
A: While specific data for this compound is unavailable, many similar HDAC6 inhibitors are soluble in dimethyl sulfoxide (DMSO).[1] It is advisable to use freshly opened, anhydrous DMSO to avoid solubility issues, as hygroscopic DMSO can negatively impact solubility.[1]
Q4: How do I prepare a stock solution of this compound?
A: To prepare a stock solution, you will need the molecular weight of this compound. The following table provides the mass of the compound required to prepare different concentrations of a stock solution.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | Calculate based on MW | Calculate based on MW | Calculate based on MW |
| 5 mM | Calculate based on MW | Calculate based on MW | Calculate based on MW |
| 10 mM | Calculate based on MW | Calculate based on MW | Calculate based on MW |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ). For a 10 mM stock solution in 1 mL, the calculation would be: 0.010 mol/L * 0.001 L * MW ( g/mol ) = Mass (g).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of high-purity DMSO to the powder.
-
Ensure complete dissolution: Vortex the solution thoroughly. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1][5]
-
Store appropriately: Aliquot the stock solution into single-use vials and store at -80°C or -20°C.
Troubleshooting Guide
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A: Cloudiness or precipitation can occur for several reasons. First, ensure that you are using a high-purity, anhydrous solvent, as moisture can affect solubility.[1] If the compound has precipitated out of solution after storage, you can try gentle warming and vortexing or sonication to redissolve it.[1][5] If the issue persists, the compound may have exceeded its solubility limit in the chosen solvent.
Q6: I am observing inconsistent results in my experiments. Could this be related to the stability of this compound?
A: Inconsistent results can be a sign of compound degradation. Ensure that you are following the recommended storage and handling procedures. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[3][4][5] For in vivo experiments, it is often recommended to prepare fresh working solutions on the day of use.[4][5]
Q7: How can I confirm that this compound is active in my cellular assays?
A: this compound is a selective HDAC6 inhibitor.[6] A common method to verify its activity is to measure the acetylation of α-tubulin, a known substrate of HDAC6.[7] Inhibition of HDAC6 should lead to an increase in acetylated α-tubulin levels, which can be detected by western blot.
Visualized Workflows and Pathways
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Hdac6-IN-11 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the selective histone deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-11, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of histone deacetylase 6 (HDAC6). Unlike other HDACs, HDAC6 is predominantly located in the cytoplasm and acts on non-histone proteins.[1][2] Its primary substrates include α-tubulin, cortactin, and heat shock protein 90 (Hsp90).[1][3][4] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates. The acetylation of α-tubulin disrupts microtubule dynamics, affecting cell motility and mitosis.[2][3] Increased acetylation of Hsp90 can lead to the degradation of its client proteins, many of which are oncoproteins.[4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to selective HDAC6 inhibitors like this compound can arise through several mechanisms:
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in HDAC6 expression or activity: Increased expression of HDAC6 can overcome the inhibitory effect of the drug. Mutations in the HDAC6 gene that alter the drug-binding site are also a theoretical possibility, though less commonly observed.
-
Activation of compensatory signaling pathways: Cancer cells can activate alternative survival pathways to bypass the effects of HDAC6 inhibition. For example, upregulation of the B-cell receptor (BCR) pathway has been observed in lymphoma cell lines resistant to the selective HDAC6 inhibitor ricolinostat.[5]
-
Changes in downstream effector proteins: Alterations in the expression or function of proteins downstream of HDAC6, such as those involved in apoptosis or cell cycle regulation, can also contribute to resistance.
Q3: How can I confirm if my cells have developed resistance to this compound?
To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value (typically 3-fold or higher) indicates the development of resistance.[6] This can be determined using a cell viability assay such as the MTT or CCK-8 assay.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with this compound.
Problem 1: Inconsistent or non-reproducible IC50 values.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the experiment.[7] |
| Drug Preparation and Storage | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the stock solution is stored correctly, protected from light and at the recommended temperature, to prevent degradation. |
| Incubation Time | Use a consistent incubation time for drug treatment across all experiments. |
| Assay Protocol | Standardize the cell viability assay protocol, including the volume of reagents and incubation times. |
Problem 2: No significant increase in α-tubulin acetylation after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Drug Inactivity | Verify the activity of your this compound stock. If possible, test it on a known sensitive cell line. |
| Insufficient Drug Concentration or Treatment Time | Perform a time-course and dose-response experiment to determine the optimal concentration and duration of treatment needed to observe a significant increase in acetylated α-tubulin by Western blot. |
| Low HDAC6 Expression | Check the baseline expression level of HDAC6 in your cell line by Western blot. Cell lines with very low HDAC6 expression may show a minimal response. |
| Technical Issues with Western Blot | Ensure proper antibody dilutions and incubation times. Use a positive control, such as cells treated with a pan-HDAC inhibitor like Trichostatin A (TSA), to confirm the detection of acetylated α-tubulin.[8] |
Strategies to Overcome Resistance
Combination Therapies
Combining this compound with other anti-cancer agents can be an effective strategy to overcome resistance.
| Combination Partner | Rationale |
| Proteasome Inhibitors (e.g., Bortezomib) | HDAC6 inhibition can lead to the accumulation of misfolded proteins. Combining it with a proteasome inhibitor can overwhelm the protein degradation machinery, leading to synergistic cell death. |
| BCR Pathway Inhibitors (e.g., Ibrutinib) | In lymphomas, resistance to selective HDAC6 inhibitors has been linked to the upregulation of the BCR pathway.[5] Co-treatment with a BCR inhibitor can block this escape mechanism. |
| Chemotherapeutic Agents (e.g., Temozolomide) | HDAC6 inhibitors have been shown to sensitize cancer cells to the effects of DNA damaging agents. |
| Other Epigenetic Modifiers (e.g., DNA methyltransferase inhibitors) | Targeting multiple epigenetic pathways simultaneously can have a synergistic anti-cancer effect. |
Development of Drug-Resistant Cell Line Models
To study resistance mechanisms, it is crucial to develop drug-resistant cell line models. This can be achieved by chronically exposing the parental cancer cell line to gradually increasing concentrations of this compound over an extended period.[5]
Quantitative Data Summary
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Resistance |
| Cell Line A | 50 | 500 | 10 |
| Cell Line B | 100 | 1200 | 12 |
| Cell Line C | 75 | 900 | 12 |
Note: These are example values and will vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Acetylated α-Tubulin
This protocol is used to confirm the on-target activity of this compound.
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin (Lys40) and total α-tubulin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
HDAC6 Activity Assay (Fluorometric)
This protocol measures the enzymatic activity of HDAC6 in cell lysates.
-
Sample Preparation: Prepare cell lysates using the provided lysis buffer from a commercial HDAC6 activity assay kit.[10][11]
-
Assay Reaction: In a 96-well black plate, add cell lysate, HDAC6 assay buffer, and the fluorogenic HDAC6 substrate.[12]
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Developer Addition: Add the developer solution to each well to stop the reaction and generate a fluorescent signal.[10][11]
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[12]
-
Data Analysis: Quantify HDAC6 activity based on a standard curve generated with a known amount of active HDAC6 enzyme.
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for studying this compound resistance.
References
- 1. oaepublish.com [oaepublish.com]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. abcam.com [abcam.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Adjusting Hdac6-IN-11 dosage for different cell types
Welcome to the technical support center for Hdac6-IN-11. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this selective HDAC6 inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for my cell type?
A1: The optimal concentration of this compound is highly cell-type dependent. We recommend performing a dose-response curve to determine the ideal concentration for your specific cell line and experimental endpoint. As a starting point, refer to the table below which summarizes known effective concentrations and GI50 values in various cell lines. For cell lines not listed, a starting range of 0.5 µM to 10 µM is often a reasonable starting point for initial experiments.
Q2: What is the recommended treatment duration with this compound?
A2: Treatment duration will vary depending on the experimental goal. For observing changes in protein acetylation (e.g., α-tubulin), shorter incubation times of 4 to 24 hours are often sufficient.[1] For assessing effects on cell viability or proliferation, longer incubation times of 48 to 72 hours are typically required.[2] It is advisable to perform a time-course experiment to determine the optimal duration for your specific assay.
Q3: How can I confirm that this compound is active in my cells?
A3: The most common method to confirm the activity of this compound is to measure the acetylation level of its primary cytoplasmic substrate, α-tubulin. An increase in acetylated α-tubulin, detectable by Western blot, is a reliable indicator of HDAC6 inhibition. You can also assess the acetylation of another known HDAC6 substrate, Hsp90.
Q4: I am not observing the expected increase in α-tubulin acetylation. What could be the problem?
A4: There are several potential reasons for this:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your cell type. Try increasing the concentration based on a dose-response experiment.
-
Insufficient Treatment Time: The incubation time may be too short. Extend the treatment duration (e.g., from 4 hours to 8 or 12 hours).
-
Cell Line Resistance: Some cell lines may be less sensitive to HDAC6 inhibition.
-
Antibody Issues: Ensure your primary antibody for acetylated α-tubulin is validated and used at the correct dilution. Also, confirm that your loading control is consistent across all lanes.
-
Inhibitor Degradation: Ensure proper storage and handling of the this compound stock solution to prevent degradation.
Q5: this compound is causing significant cell death in my experiments. How can I mitigate this?
A5: If excessive cytotoxicity is observed, consider the following:
-
Reduce Concentration: Lower the concentration of this compound. Even a modest increase in α-tubulin acetylation may be sufficient for your experiment without inducing widespread cell death.
-
Shorten Treatment Duration: Reduce the incubation time.
-
Cell Density: Ensure you are seeding an appropriate number of cells. Low cell density can sometimes exacerbate cytotoxic effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Variation in cell density at the time of treatment. | Standardize cell seeding protocols and ensure consistent confluency at the start of each experiment. |
| Inconsistent incubation times. | Use a precise timer for all incubation steps. | |
| Degradation of this compound stock solution. | Aliquot the stock solution upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. | |
| No effect on cell viability/proliferation | Concentration of this compound is too low. | Perform a dose-response curve to determine the GI50 for your cell line. |
| Treatment duration is too short. | Increase the incubation time (e.g., up to 72 hours). | |
| Cell line is resistant. | Consider using a different cell line or a combination treatment approach. | |
| Unexpected changes in cell morphology | This compound can affect microtubule dynamics through α-tubulin hyperacetylation, which may alter cell shape. | This is an expected effect of HDAC6 inhibition. Document any morphological changes and correlate them with your experimental readouts. |
Data Presentation: this compound Dosage in Various Cell Lines
The following table summarizes reported concentrations and observed effects of this compound and other selective HDAC6 inhibitors in different cell lines. Note that optimal concentrations for this compound should be empirically determined for each cell line.
| Cell Line | Cancer Type | Compound | Concentration/GI50 | Incubation Time | Observed Effect | Reference |
| A549 | Lung Carcinoma | This compound | GI50 = 3.2 µM | 48 hours | Anti-proliferative activity | [2] |
| HCT116 | Colon Carcinoma | This compound | GI50 = 1.82 µM | 48 hours | Anti-proliferative activity | [2] |
| HCT116 | Colon Carcinoma | This compound | 0.6 - 2.5 µM | Not Specified | Increased α-tubulin acetylation | [2] |
| MCF-7 | Breast Cancer | Tubastatin A (HDAC6 inhibitor) | 30 µM | 24 hours | Increased α-tubulin acetylation | [2] |
| SH-SY5Y | Neuroblastoma | Tubacin (HDAC6 inhibitor) | 0.1 - 10 µM | 4 - 72 hours | Increased α-tubulin acetylation, suppressed cell invasion | [1][3] |
| PC-3 | Prostate Cancer | LASSBio-1911 (HDAC6/8 inhibitor) | 0.1 - 5 µM | 24 hours | Cytotoxic effects, G2/M cell cycle arrest | [4] |
| Jurkat | T-cell Leukemia | Other HDAC6 inhibitors | Low µM range | Not Specified | Growth inhibition |
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol provides a general procedure for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the overnight culture medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently pipette to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Acetylated α-Tubulin
This protocol details the steps to detect changes in α-tubulin acetylation following this compound treatment.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with a primary antibody against total α-tubulin or β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the loading control.
Mandatory Visualizations
Signaling Pathway of HDAC6 Inhibition
Caption: Signaling pathway of this compound action.
Experimental Workflow for Determining Optimal Dosage
Caption: Workflow for cell viability assay.
Logical Relationship for Troubleshooting Acetylation Signal
References
- 1. HDAC6 regulates neuroblastoma cell migration and may play a role in the invasion process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Single Inhibitor of HDAC6/8 and Dual Inhibitor of PI3K/HDAC6 as Potential Alternative Treatments for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from Hdac6-IN-11 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hdac6-IN-11. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and refine experimental designs.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential explanations and solutions in a question-and-answer format.
Question 1: Why am I observing minimal or no change in cell viability or proliferation after this compound treatment, even though I see a clear increase in α-tubulin acetylation?
Answer: This is a documented phenomenon with some selective HDAC6 inhibitors. While this compound effectively inhibits the deacetylase activity of HDAC6, leading to hyperacetylation of its primary substrate, α-tubulin, this biochemical effect may not always translate to a direct cytotoxic or anti-proliferative phenotype when used as a single agent in certain cancer models.
Potential Explanations:
-
Functional Tolerance: Some cancer cell lines exhibit functional tolerance to HDAC6 inhibition, meaning they can survive and proliferate despite the biochemical changes induced by the inhibitor.
-
Redundant Pathways: Cancer cells may utilize redundant signaling pathways to bypass the effects of HDAC6 inhibition on cell survival and growth.
-
Context-Dependent Effects: The anti-cancer effects of HDAC6 inhibitors can be highly context-dependent, relying on the specific genetic and molecular background of the cancer cells.
Troubleshooting Steps:
-
Confirm Target Engagement: Always verify the biochemical activity of this compound in your specific cell line by assessing the acetylation status of α-tubulin via Western blot. This confirms that the inhibitor is entering the cells and engaging its target.
-
Dose-Response and Time-Course: Perform a thorough dose-response and time-course experiment to ensure you are using an optimal concentration and treatment duration.
-
Combination Therapy: Consider using this compound in combination with other therapeutic agents. Synergistic effects have been reported for HDAC6 inhibitors when combined with other drugs, such as proteasome inhibitors or chemotherapy agents.
-
Alternative Viability Assays: Use multiple, mechanistically distinct cell viability assays (e.g., MTT, CellTiter-Glo, and a trypan blue exclusion assay) to confirm the lack of a viability phenotype.
Question 2: I am observing unexpected changes in inflammatory signaling or immune cell phenotype after this compound treatment. Is this a known effect?
Answer: Yes, selective inhibition of HDAC6 can have immunomodulatory effects. For example, studies have shown that HDAC6 inhibition can alter macrophage polarization, potentially shifting them from an anti-inflammatory (M2) to a pro-inflammatory (M1) phenotype.[1] This can be an unexpected but significant finding, especially in the context of cancer immunology or inflammatory disease research.
Potential Explanations:
-
HDAC6's Role in Immune Regulation: HDAC6 is involved in various immune processes, and its inhibition can therefore lead to changes in cytokine production and immune cell function.
-
Opposing Effects with Other HDACs: HDAC6 and other HDACs, such as HDAC11, can have opposing effects on the regulation of certain immune-related genes, like IL-10.[1] The net effect of a selective HDAC6 inhibitor might therefore be different from that of a pan-HDAC inhibitor.
Troubleshooting Steps:
-
Characterize Immune Cell Phenotypes: If working with immune cells, use flow cytometry to characterize changes in cell surface markers associated with different activation or polarization states.
-
Cytokine Profiling: Perform a cytokine array or ELISA to measure changes in the secretion of key inflammatory and anti-inflammatory cytokines.
-
Consider the Microenvironment: In co-culture or in vivo experiments, be aware that the effects of this compound on one cell type (e.g., cancer cells) may indirectly influence the behavior of other cells (e.g., immune cells) in the microenvironment.
Question 3: My immunofluorescence staining for acetylated α-tubulin shows high background or unexpected localization after this compound treatment. How can I troubleshoot this?
Answer: High background or unexpected localization in immunofluorescence (IF) can be due to several factors, some of which are specific to studying the effects of HDAC inhibitors on the cytoskeleton.
Potential Explanations:
-
Antibody Specificity and Concentration: The primary antibody against acetylated α-tubulin may have off-target binding, or the concentration of the primary or secondary antibody may be too high.
-
Fixation and Permeabilization Artifacts: The fixation and permeabilization steps can alter cellular morphology and antigen availability.
-
Over-expression of Target: A dramatic increase in α-tubulin acetylation following this compound treatment can lead to a very strong signal that may appear as "background" if imaging parameters are not adjusted.
Troubleshooting Steps:
-
Optimize Antibody Dilutions: Perform a titration of both the primary and secondary antibodies to find the optimal concentrations that provide a good signal-to-noise ratio.
-
Include Proper Controls:
-
Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody.
-
Isotype Control: To ensure the primary antibody's binding is specific and not due to its immunoglobulin isotype.
-
Untreated Control: To establish the baseline level of α-tubulin acetylation.
-
-
Optimize Fixation and Permeabilization: Test different fixation (e.g., paraformaldehyde vs. methanol) and permeabilization (e.g., Triton X-100 vs. saponin) conditions.
-
Adjust Imaging Parameters: When imaging this compound-treated cells, you may need to reduce the laser power or exposure time for the acetylated α-tubulin channel to avoid signal saturation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a class IIb histone deacetylase that is primarily located in the cytoplasm. Its main substrates are non-histone proteins, most notably α-tubulin (a component of microtubules) and the chaperone protein HSP90. By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can affect microtubule stability, protein folding, and other cellular processes.
Q2: What is the IC50 of this compound?
A2: this compound has a reported IC50 of 20.7 nM for HDAC6.[2]
Q3: How selective is this compound for HDAC6 over other HDAC isoforms?
A3: this compound is reported to have more than 300-fold selectivity for HDAC6 over other HDAC isoforms.[2]
Q4: Are there any known off-target effects of this compound?
A4: While a comprehensive off-target profile for this compound is not publicly available, it belongs to the class of hydroxamate-based HDAC inhibitors. Some inhibitors in this class have been shown to have off-target activity against other metalloenzymes. For example, metallo-beta-lactamase domain-containing protein 2 (MBLAC2) has been identified as a frequent off-target of hydroxamate-based HDAC inhibitors. It is advisable to consider the possibility of such off-target effects when interpreting results.
Q5: What are the expected effects of this compound on its primary targets, α-tubulin and HSP90?
A5:
-
α-tubulin: Treatment with this compound is expected to cause a significant increase in the acetylation of α-tubulin at the lysine-40 residue. This can be readily detected by Western blot. Increased tubulin acetylation is often associated with increased microtubule stability.
-
HSP90: this compound treatment can lead to the hyperacetylation of HSP90. This can disrupt its chaperone function, leading to the misfolding and degradation of HSP90 client proteins, which include many oncoproteins.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. Other HDACs | Reference |
| HDAC6 | 20.7 | >300-fold | [2] |
Experimental Protocols
Protocol 1: Western Blot for α-Tubulin and Histone H3 Acetylation
This protocol is designed to assess the on-target activity (increased acetylated α-tubulin) and selectivity (no change in acetylated Histone H3) of this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 6, 12, or 24 hours). Include a positive control for pan-HDAC inhibition (e.g., Vorinostat at 1 µM).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors, and a pan-HDAC inhibitor (e.g., Trichostatin A) to preserve acetylation marks during lysis.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Anti-acetyl-α-Tubulin (Lys40)
-
Anti-α-Tubulin (loading control)
-
Anti-acetyl-Histone H3 (Lys9)
-
Anti-Histone H3 (loading control)
-
Anti-GAPDH or β-actin (loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) in triplicate.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the media.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or on an orbital shaker.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 3: Immunofluorescence for Acetylated α-Tubulin
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow to 50-70% confluency.
-
Treat with this compound at the desired concentration and for the desired time.
-
-
Fixation:
-
Wash cells once with pre-warmed PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash cells three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash cells three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with anti-acetyl-α-Tubulin (Lys40) primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash cells three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash cells three times with PBST.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips on glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image using a fluorescence or confocal microscope.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for assessing this compound activity.
Caption: Logical workflow for troubleshooting unexpected results.
References
Validation & Comparative
Comparative Efficacy Analysis of Hdac6-IN-11 and Nexturastat A Not Possible Due to Lack of Publicly Available Data
A comprehensive comparative guide on the efficacy of Hdac6-IN-11 and Nexturastat A cannot be provided at this time due to a significant lack of publicly available scientific literature and experimental data for a compound specifically identified as "this compound".
An extensive search of scientific databases and chemical supplier catalogs for "this compound" did not yield specific information regarding its chemical structure, biological activity, selectivity, or any associated experimental protocols. While the nomenclature suggests it is a Histone Deacetylase 6 (HDAC6) inhibitor, no peer-reviewed studies, patents, or technical data sheets corresponding to this specific designation could be located.
In contrast, Nexturastat A is a well-documented and widely studied selective HDAC6 inhibitor. The available literature provides substantial data on its biochemical and cellular activity, efficacy in various disease models, and detailed experimental methodologies.
Information Available for Nexturastat A:
Nexturastat A is recognized as a potent and selective HDAC6 inhibitor.[1][2] Its mechanism of action primarily involves the inhibition of HDAC6, a unique cytoplasmic enzyme that deacetylates non-histone proteins, most notably α-tubulin.[3][4] This inhibition leads to the hyperacetylation of α-tubulin, which affects cellular processes such as cell motility, protein trafficking, and degradation.[3][5]
Key Efficacy Data for Nexturastat A:
-
In Vitro Potency: Nexturastat A exhibits a low nanomolar IC50 value for HDAC6, typically around 5 nM.[1][2]
-
Selectivity: It demonstrates high selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs.[6] For instance, it is reported to be over 190-fold more selective for HDAC6 than other HDACs.[2]
-
Cellular Activity: In cell-based assays, Nexturastat A treatment leads to a dose-dependent increase in the acetylation of α-tubulin without significantly affecting the acetylation of histones (a marker for class I HDAC inhibition).[2] It has been shown to impair cell viability, induce cell cycle arrest at the G1 phase, and promote apoptosis in various cancer cell lines, including multiple myeloma and melanoma.[1][6][7]
-
In Vivo Efficacy: Preclinical studies in animal models have demonstrated the anti-tumor activity of Nexturastat A. In murine xenograft models of multiple myeloma, treatment with Nexturastat A resulted in a significant reduction in tumor growth.[6][7] It has also been shown to reduce tumor growth in melanoma models and enhance anti-tumor immune responses when combined with checkpoint inhibitors.[8]
Without accessible data on this compound, a direct and objective comparison with Nexturastat A is impossible. The core requirements of this guide—presenting comparative quantitative data, detailing experimental protocols, and visualizing pathways and workflows—cannot be fulfilled.
For researchers, scientists, and drug development professionals seeking to evaluate HDAC6 inhibitors, a wealth of information is available for Nexturastat A and other published inhibitors such as Ricolinostat (ACY-1215) or Tubastatin A. Should data for this compound become publicly available in the future, a detailed comparative analysis could then be performed.
References
- 1. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Imidazolinedione Derivatives as HDAC6 Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Hdac6-IN-11 vs. Pan-HDAC Inhibitors: A Comparative Guide for Cancer Therapy Research
In the landscape of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison between the selective HDAC6 inhibitor, Hdac6-IN-11, and broad-spectrum pan-HDAC inhibitors. Due to the limited availability of direct comparative studies involving this compound, the well-characterized and clinically evaluated selective HDAC6 inhibitor Ricolinostat (ACY-1215) will be used as a representative for this class, with this substitution explicitly noted.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance, underlying mechanisms, and experimental data related to these two classes of HDAC inhibitors in the context of cancer treatment.
Executive Summary
Pan-HDAC inhibitors, while demonstrating clinical efficacy in certain hematological malignancies, are often associated with a range of toxicities due to their broad inhibition of multiple HDAC isoforms. This has spurred the development of isoform-selective inhibitors, such as those targeting HDAC6, with the aim of improving the therapeutic window. This compound and its representative, Ricolinostat, offer a more targeted approach by primarily inhibiting the cytoplasmic enzyme HDAC6, which is involved in regulating non-histone proteins crucial for cancer cell motility, protein quality control, and immune responses. This comparison guide will delve into the quantitative differences in their activity, their distinct effects on cellular signaling pathways, and provide detailed protocols for key experimental assays.
Data Presentation: Quantitative Comparison of Inhibitor Activity
The following tables summarize the inhibitory activity and anti-proliferative effects of the selective HDAC6 inhibitor Ricolinostat (ACY-1215) and the pan-HDAC inhibitor Vorinostat (SAHA) from various preclinical studies.
Table 1: Comparative Inhibitory Activity (IC50) Against HDAC Isoforms
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Selectivity (HDAC1/HDAC6) |
| Ricolinostat (ACY-1215) | 58 | 48 | 51 | 5 | ~11.6-fold |
| Vorinostat (SAHA) | 10 | - | 20 | - | - |
Data compiled from multiple sources. Direct comparison in the same assay provides the most accurate assessment.
Table 2: Comparative Anti-Proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | Ricolinostat (ACY-1215) (µM) | Vorinostat (SAHA) (µM) |
| HCT116 | Colorectal Cancer | >10 | 2.5 |
| SW-982 | Synovial Sarcoma | - | 8.6 |
| SW-1353 | Chondrosarcoma | - | 2.0 |
| Lymphoma Cell Lines (Various) | Lymphoma | 1.51 - 8.65 | - |
Note: IC50 values can vary significantly based on the assay conditions and cell line used.
Mechanistic Differences and Signaling Pathways
Pan-HDAC inhibitors exert their effects by causing widespread hyperacetylation of both histone and non-histone proteins, leading to changes in gene expression, cell cycle arrest, and apoptosis[1]. In contrast, selective HDAC6 inhibitors like Ricolinostat primarily increase the acetylation of cytoplasmic proteins such as α-tubulin and HSP90, with minimal impact on histone acetylation at therapeutic concentrations[2][3]. This differential targeting leads to distinct downstream effects on signaling pathways.
Key Signaling Pathways Affected:
-
MAPK/ERK Pathway: Both pan-HDAC inhibitors and selective HDAC6 inhibitors can modulate the MAPK/ERK pathway. Vorinostat has been shown to suppress ERK phosphorylation[4]. Similarly, Ricolinostat can inhibit ERK activation in certain cancer models[5]. The context-dependent nature of this regulation highlights the complexity of HDAC inhibitor effects on this central signaling node.
-
PI3K/AKT Pathway: The PI3K/AKT pathway is another common target. Ricolinostat has been demonstrated to inhibit this pathway, leading to reduced proliferation and increased apoptosis[5][6]. Pan-HDAC inhibitors can also impact PI3K/AKT signaling, often through the hyperacetylation and subsequent degradation of HSP90 client proteins, including AKT[1].
-
p53 Pathway: Both classes of inhibitors can influence the p53 tumor suppressor pathway. Pan-HDAC inhibitors can lead to the acetylation and stabilization of p53, promoting apoptosis. Selective HDAC6 inhibition has also been shown to modulate p53 activity, contributing to its anti-cancer effects[7].
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate and compare HDAC inhibitors.
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Methodology:
-
Prepare a reaction mixture containing assay buffer, the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and varying concentrations of the test inhibitor (this compound or a pan-HDAC inhibitor) in a 96-well plate.
-
Initiate the reaction by adding the purified recombinant HDAC enzyme (e.g., HDAC6, HDAC1) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (to prevent further deacetylation). The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm[8].
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or a pan-HDAC inhibitor and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the reagent into a colored formazan product.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader[9].
-
Plot the absorbance against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Western Blot Analysis of Protein Acetylation
This technique is used to determine the effect of inhibitors on the acetylation status of specific proteins, such as α-tubulin (a marker for HDAC6 inhibition) and histones (a marker for pan-HDAC or class I HDAC inhibition).
Methodology:
-
Treat cancer cells with the desired concentrations of this compound or a pan-HDAC inhibitor for a specified duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor to preserve the acetylation status of proteins.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for acetylated proteins (e.g., acetyl-α-tubulin, acetyl-histone H3) and total proteins as loading controls (e.g., total α-tubulin, total histone H3, or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot[10].
-
Quantify the band intensities to determine the relative levels of protein acetylation.
Conclusion
The choice between a selective HDAC6 inhibitor like this compound (represented by Ricolinostat) and a pan-HDAC inhibitor depends on the specific therapeutic strategy and the cancer type being targeted. Pan-HDAC inhibitors offer broad epigenetic modulation but at the cost of a higher potential for off-target effects and toxicity. Selective HDAC6 inhibitors provide a more targeted approach, primarily affecting cytoplasmic processes and potentially offering a better safety profile[11][12]. The data presented in this guide suggest that while pan-HDAC inhibitors may show greater potency in inhibiting the proliferation of some cancer cell lines, selective HDAC6 inhibitors have demonstrated significant anti-cancer activity, particularly in combination therapies, with reduced toxicity in preclinical and clinical studies[13][14][15]. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic advantages of selective HDAC6 inhibition in various cancer contexts. This guide provides a foundational framework and detailed methodologies to aid researchers in designing and interpreting such critical experiments.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights into Vorinostat as a Repositioned Modulator of TACE-Mediated TNF-α Signaling via MAPK and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ricolinostat (ACY-1215) suppresses proliferation and promotes apoptosis in esophageal squamous cell carcinoma via miR-30d/PI3K/AKT/mTOR and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II study of vorinostat and rituximab for treatment of newly diagnosed and relapsed/refractory indolent non-Hodgkin lymphoma | Haematologica [haematologica.org]
- 8. pnas.org [pnas.org]
- 9. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation [frontiersin.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-in-Class Selective HDAC6 Inhibitor (ACY-1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of Selective HDAC6 Inhibitors: A Comparative Guide
A comprehensive analysis of the in vivo validation of selective Histone Deacetylase 6 (HDAC6) inhibitors, with a focus on Nexturastat A and Ricolinostat (ACY-1215), offering insights for researchers, scientists, and drug development professionals.
While specific in vivo validation data for a compound explicitly named "Hdac6-IN-11" is not publicly available in the reviewed literature, this guide provides a comparative analysis of two well-characterized and clinically relevant selective HDAC6 inhibitors: Nexturastat A and Ricolinostat (formerly ACY-1215). These compounds have demonstrated significant therapeutic potential in various preclinical in vivo models, offering valuable insights into the promise of targeting HDAC6 for cancer therapy.
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and immune regulation, by deacetylating non-histone proteins such as α-tubulin and HSP90.[1][2] Its targeted inhibition has emerged as a promising therapeutic strategy in oncology.
Comparative In Vivo Efficacy
Both Nexturastat A and Ricolinostat have demonstrated potent anti-tumor effects in a range of in vivo cancer models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vivo Anti-Tumor Activity of Nexturastat A
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Multiple Myeloma (RPMI-8226 Xenograft) | SCID mice | 20 mg/kg, i.p., every two days for 20 days | Significant reduction in tumor weight and volume compared to control. | [3] |
| Melanoma (B16F10 Syngeneic) | C57BL/6 mice | Not specified | Impaired tumor growth and increased tumor-specific immunogenic signals. | [4] |
Table 2: In Vivo Anti-Tumor Activity of Ricolinostat (ACY-1215)
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Multiple Myeloma (MM.1S Xenograft) | SCID mice | 50 mg/kg, i.p., daily | Readily absorbed by tumor tissue; parallel decline of acetylated α-tubulin in blood and tumor. | [5] |
| Mantle Cell Lymphoma (Granta 519 Xenograft) | Fox Chase SCID mice | 50 mg/kg, i.p. | Minimal single-agent activity but significantly enhanced the anti-tumor effect of carfilzomib. | [6] |
| Colorectal Cancer (Subcutaneous Xenograft) | Not specified | Not specified | In combination with anti-PD1, effectively inhibited tumor growth. | [7] |
| Melanoma (Syngeneic) | C57BL/6 mice | Dose-dependent | Dose-dependent inhibition of tumor growth; effect requires an intact adaptive immune system. | [8] |
| Breast Cancer (MDA-MB-453 Xenograft) | SCID mice | Not specified | Investigated as a single agent and in combination with paclitaxel. | [9] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of selective HDAC6 inhibitors are underpinned by their modulation of key cellular pathways. Inhibition of HDAC6 leads to the hyperacetylation of its substrates, primarily α-tubulin and HSP90, which in turn affects multiple downstream processes critical for cancer cell survival and proliferation.
Caption: Signaling pathway of selective HDAC6 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols based on the reviewed in vivo studies.
General In Vivo Xenograft/Syngeneic Tumor Model Workflow
Caption: General workflow for in vivo tumor model studies.
Animal Models
Immunocompromised mice (e.g., SCID, nude) are commonly used for xenograft models with human cancer cell lines.[3][6] Syngeneic models in immunocompetent mice (e.g., C57BL/6) are essential for studying the immunomodulatory effects of HDAC6 inhibitors.[4][8]
Drug Administration
Nexturastat A and Ricolinostat are typically administered via intraperitoneal (i.p.) injection.[3][5][6] The vehicle control usually consists of a solution such as DMSO and/or polyethylene glycol in saline.
Tumor Measurement and Analysis
Tumor volume is calculated using the formula: (length x width^2) / 2. At the end of the study, tumors are excised, weighed, and processed for further analysis, including immunohistochemistry (IHC) for biomarkers like acetylated α-tubulin and Western blotting to confirm target engagement.
Conclusion
The in vivo validation of selective HDAC6 inhibitors, exemplified by Nexturastat A and Ricolinostat, demonstrates a robust therapeutic potential across a spectrum of cancers. Their ability to inhibit tumor growth, overcome drug resistance, and modulate the tumor microenvironment underscores the significance of HDAC6 as a therapeutic target. While the specific in vivo profile of "this compound" remains to be elucidated, the extensive data available for other selective inhibitors provides a strong foundation and a clear path forward for the development of novel anti-cancer therapies targeting this unique enzyme. Future studies should continue to explore the full potential of HDAC6 inhibition, both as a monotherapy and in combination with other anti-cancer agents, to improve patient outcomes.
References
- 1. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Network-based assessment of HDAC6 activity predicts preclinical and clinical responses to the HDAC6 inhibitor ricolinostat in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of HDAC6 and HDAC11 Inhibitors: Hdac6-IN-11 vs. Selective HDAC11 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the selective Histone Deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-11, and prominent inhibitors of Histone Deacetylase 11 (HDAC11). The comparison focuses on inhibitory activity, isoform selectivity, and their distinct roles in cellular signaling pathways, supported by experimental data and detailed protocols.
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. Dysregulation of HDAC activity is implicated in various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets. HDAC6, a unique cytoplasmic enzyme, primarily targets non-histone proteins like α-tubulin and Hsp90, playing a key role in cell motility and protein quality control.[1][2] HDAC11, the sole member of Class IV HDACs, is involved in regulating the immune system and metabolic pathways.[3][4] The development of isoform-selective inhibitors is critical for targeted therapy with reduced side effects. This guide compares this compound, a selective HDAC6 inhibitor, with leading selective HDAC11 inhibitors such as FT895 and SIS17.
Data Presentation: Inhibitor Activity and Selectivity
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and selected HDAC11 inhibitors against a panel of HDAC isoforms. Lower IC50 values indicate higher potency. The selectivity is inferred by comparing the IC50 for the target isoform to that of other isoforms.
| Inhibitor | Target | HDAC6 IC50 (nM) | HDAC11 IC50 (nM) | Other HDACs IC50 (nM) | Selectivity Profile |
| This compound | HDAC6 | 20.7[5] | >6000 | >300-fold selective over other HDAC isoforms.[5] | |
| Nexturastat A | HDAC6 | 5[6][7] | >1000 | HDAC1 (>3000), HDAC2 (>6900), HDAC3 (>6650). >190-fold selective over other HDACs.[7][8] | |
| Ricolinostat (ACY-1215) | HDAC6 | 5[9][10] | >1000[10][11] | HDAC1 (58), HDAC2 (48), HDAC3 (51). >10-fold selective over Class I HDACs.[9][10][11] | |
| FT895 | HDAC11 | >5000[12] | 3[12][13] | HDAC1-10 (>5000). >1000-fold selective against other HDACs.[12][13][14] | |
| SIS17 | HDAC11 | >100,000[15] | 830[16][17] | No detectable activity against other HDAC subtypes.[15][17][18] |
Signaling Pathways and Mechanisms of Action
HDAC6 and HDAC11 regulate distinct cellular processes through different signaling pathways. Inhibition of these enzymes leads to different downstream effects.
HDAC6 Signaling
HDAC6 is primarily located in the cytoplasm and deacetylates non-histone proteins, notably α-tubulin and the chaperone protein Hsp90.[1][19][20] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which affects microtubule stability and dynamics, thereby impacting cell motility.[21] The hyperacetylation of Hsp90 disrupts its chaperone function, leading to the degradation of client proteins, many of which are oncoproteins.[19][20]
References
- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HDAC11, an emerging therapeutic target for metabolic disorders [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. FT895 (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SIS17 | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. SIS17 Supplier | CAS 2374313-54-7 | Tocris Bioscience [tocris.com]
- 18. selleck.co.jp [selleck.co.jp]
- 19. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. journals.biologists.com [journals.biologists.com]
A Head-to-Head Comparison of Selective HDAC6 Inhibitors: Ricolinostat vs. Nexturastat A
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target. Its primary cytoplasmic localization and role in regulating key cellular processes—including protein degradation and cell motility—make it a focal point for the development of selective inhibitors for various diseases, notably in oncology. This guide provides a detailed, data-driven comparison of two prominent selective HDAC6 inhibitors: Ricolinostat (ACY-1215), a clinical-stage compound, and Nexturastat A, a widely used preclinical research tool.
While the initial request specified a comparison with Hdac6-IN-11, a thorough search of the scientific literature and commercial databases revealed insufficient public data for a comprehensive head-to-head analysis of that compound. Therefore, this guide has been adapted to compare Ricolinostat with another well-characterized and potent selective HDAC6 inhibitor, Nexturastat A, to provide a valuable resource for the research community.
Biochemical and Pharmacological Profile
Both Ricolinostat and Nexturastat A are potent inhibitors of HDAC6, demonstrating nanomolar efficacy. Their selectivity against other HDAC isoforms, particularly Class I HDACs, is a critical attribute, as this is hypothesized to reduce the toxicities associated with pan-HDAC inhibitors.
| Parameter | Ricolinostat (ACY-1215) | Nexturastat A | Reference |
| Target | HDAC6 | HDAC6 | [1],[2] |
| IC50 (HDAC6) | 5 nM | 5 nM | [1],[2] |
| Selectivity | >10-fold selective for HDAC6 over HDAC1/2/3 | >600-fold selective over HDAC1; >190-fold selective over HDAC8 | [1],[3] |
| Mechanism of Action | Reversible inhibition of HDAC6 deacetylase activity | Reversible inhibition of HDAC6 deacetylase activity | [4],[5] |
| Key Substrates | α-tubulin, HSP90 | α-tubulin, HSP90 | [4],[5] |
Cellular Activity and Efficacy
In cellular assays, both inhibitors have demonstrated the ability to induce apoptosis and inhibit proliferation in various cancer cell lines, particularly in multiple myeloma. A hallmark of their cellular activity is the hyperacetylation of α-tubulin, a primary substrate of HDAC6.
| Parameter | Ricolinostat (ACY-1215) | Nexturastat A | Reference |
| Cellular Effect | Induces apoptosis, cell cycle arrest | Induces apoptosis, cell cycle arrest at G1 phase | [6],[5] |
| Reported In Vitro Models | Multiple myeloma, lymphoma cell lines | Multiple myeloma, melanoma cell lines | [6],[2] |
| Biomarker of Activity | Increased acetylated α-tubulin | Increased acetylated α-tubulin | [7],[2] |
In Vivo Efficacy
Both Ricolinostat and Nexturastat A have shown anti-tumor activity in preclinical animal models. Ricolinostat has progressed to clinical trials, with data available from studies in patients with multiple myeloma and other hematological malignancies.
| Parameter | Ricolinostat (ACY-1215) | Nexturastat A | Reference |
| Reported In Vivo Models | Multiple myeloma xenografts | Multiple myeloma xenografts | [8],[5] |
| Observed Effects | Tumor growth inhibition | Tumor growth inhibition | [8],[5] |
| Clinical Development | Phase 1/2 clinical trials in multiple myeloma and lymphoma | Preclinical | [7],[5] |
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
HDAC Enzymatic Assay
This assay quantifies the inhibitory activity of a compound against a specific HDAC isoform.
-
Reagents : Recombinant human HDAC6 enzyme, fluorogenic HDAC6 substrate (e.g., Fluor de Lys®-SIRT2/HDAC6 substrate), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), developer solution, and the test compound (Ricolinostat or Nexturastat A).
-
Procedure :
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the HDAC6 enzyme and the test compound dilutions.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a further specified time (e.g., 60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Measure fluorescence intensity using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Western Blot for Acetylated α-Tubulin
This method is used to assess the pharmacodynamic effect of HDAC6 inhibitors in cells.
-
Cell Culture and Treatment : Culture cancer cells (e.g., multiple myeloma cell line RPMI-8226) to 70-80% confluency. Treat the cells with varying concentrations of Ricolinostat or Nexturastat A for a specified duration (e.g., 24 hours).
-
Protein Extraction : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis : Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to HDAC6 inhibition.
Caption: Simplified HDAC6 signaling pathway and points of intervention by inhibitors.
Caption: Experimental workflow for Western blot analysis of acetylated α-tubulin.
Conclusion
Both Ricolinostat and Nexturastat A are potent and selective inhibitors of HDAC6 that serve as valuable tools for cancer research and drug development. Ricolinostat's progression into clinical trials underscores the therapeutic potential of selective HDAC6 inhibition. Nexturastat A, with its robust preclinical data, remains a critical compound for elucidating the fundamental roles of HDAC6 in health and disease. The choice between these inhibitors for a particular study will depend on the specific research question, the model system being used, and the desired translational relevance. This guide provides a foundational dataset to aid researchers in making an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ,DIVERGENT ROLES OF HISTONE DEACETYLASE 6 (HDAC6) AND HISTONE DEACETYLASE 11 (HDAC11) ON THE TRANSCRIPTIONAL REGULATION OF IL10 IN ANTIGEN PRESENTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ricolinostat, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: Confirming the On-Target Effects of Small Molecule Inhibitors versus siRNA for HDAC6
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in a range of diseases, including cancer and neurodegenerative disorders.[1] Unlike other HDACs, HDAC6 is predominantly located in the cytoplasm and plays a crucial role in regulating the acetylation status of non-histone proteins.[1] Key substrates of HDAC6 include α-tubulin, cortactin, and the chaperone protein Hsp90.[2][3] Through its deacetylase activity, HDAC6 is involved in diverse cellular processes such as cell motility, protein quality control, and microtubule dynamics.[4]
Researchers aiming to investigate the function of HDAC6 or validate it as a therapeutic target typically employ two primary strategies: pharmacological inhibition with small molecules or genetic knockdown using small interfering RNA (siRNA). This guide provides an objective comparison of these two approaches for confirming the on-target effects of HDAC6 modulation. While this guide refers to Hdac6-IN-11, a specific small molecule inhibitor, the principles and experimental data are broadly applicable to other selective HDAC6 inhibitors, such as Tubastatin A and Nexturastat A, which are used as examples herein.
Mechanism of Action: this compound vs. HDAC6 siRNA
This compound and other small molecule inhibitors are cell-permeable compounds designed to directly bind to the catalytic domain of the HDAC6 protein, thereby inhibiting its deacetylase activity.[5] This inhibition is typically rapid and reversible, leading to an accumulation of acetylated substrates, most notably α-tubulin.[6] The specificity of these inhibitors for HDAC6 over other HDAC isoforms is a critical factor in minimizing off-target effects.[5]
HDAC6 siRNA , in contrast, operates at the genetic level. It is a double-stranded RNA molecule that, upon introduction into a cell, engages the RNA-induced silencing complex (RISC). This complex then targets and degrades the messenger RNA (mRNA) of HDAC6, preventing its translation into protein. This leads to a reduction in the total amount of HDAC6 protein in the cell.[7] The effects of siRNA are typically slower to manifest and longer-lasting compared to small molecule inhibitors.
Comparative Data on On-Target Effects
To objectively compare the on-target effects of HDAC6 inhibition versus knockdown, researchers can measure several key parameters. The following tables summarize representative data from studies using either selective HDAC6 inhibitors or HDAC6 siRNA.
Table 1: Effect on Acetylated α-Tubulin Levels
| Method | Agent | Cell Line | Concentration/Dose | Duration | Fold Increase in Acetylated α-Tubulin |
| Inhibition | Tubastatin A | MCF-7 | 5 µM | 24 hours | ~1.4-fold[8] |
| Inhibition | Tubastatin A | Caco-2 | Not Specified | 24 hours | 92-fold (normoxic), 23-fold (anoxic)[9] |
| Inhibition | Nexturastat A | Multiple Myeloma Cells | Dose-dependent | Not Specified | Increased levels observed[10] |
| Knockdown | HDAC6 siRNA | LNCaP Cells | Not Specified | Not Specified | Increased levels observed[11] |
Table 2: Effect on HDAC6 Protein Levels
| Method | Agent | Cell Line | Concentration/Dose | Duration | % Reduction in HDAC6 Protein |
| Inhibition | This compound | - | - | - | No direct effect |
| Knockdown | HDAC6 siRNA | Urothelial Cancer Cells | Not Specified | Not Specified | Significant reduction[12] |
| Knockdown | HDAC6 shRNA | LNCaP Cells | Not Specified | Not Specified | Significant reduction[11] |
Table 3: Functional Cellular Outcomes
| Method | Agent | Cell Line | Functional Effect |
| Inhibition | Nexturastat A | Multiple Myeloma Cells | G1 phase cell cycle arrest and apoptosis[13][14] |
| Inhibition | Tubastatin A | Transformed Cells | Enhanced DNA damage and apoptosis with other anticancer agents[11] |
| Knockdown | HDAC6 siRNA | Ovarian Cancer Cells | Decreased cell spreading, proliferation, and migration[15] |
| Knockdown | HDAC6 siRNA | Fibroblasts | Reversal of transformed cell shape to normal[16] |
Experimental Protocols
1. siRNA-Mediated Knockdown of HDAC6
This protocol outlines a general procedure for transfecting mammalian cells with HDAC6 siRNA.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they reach 60-80% confluency at the time of transfection.
-
siRNA Preparation: Prepare a stock solution of HDAC6 siRNA and a non-targeting control siRNA. Dilute the siRNA in a serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in the same serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before harvesting for analysis. The optimal time should be determined empirically.
-
Analysis: Assess the knockdown efficiency by measuring HDAC6 mRNA levels (via RT-qPCR) or protein levels (via Western blot).
2. Western Blotting for HDAC6 and Acetylated α-Tubulin
This protocol describes the detection of HDAC6 and its primary substrate, acetylated α-tubulin, by Western blot.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC6 and acetylated α-tubulin overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. HDAC6 Activity Assay (Fluorometric)
This protocol provides a general method for measuring HDAC6 deacetylase activity.
-
Lysate Preparation: Prepare cell lysates as described for Western blotting, but in a buffer compatible with the HDAC activity assay kit.
-
Assay Plate Preparation: Add cell lysate, a fluorogenic HDAC6 substrate, and assay buffer to the wells of a 96-well plate. Include a positive control (recombinant HDAC6) and a negative control (no lysate).
-
Incubation: Incubate the plate at 37°C for a specified time to allow for deacetylation of the substrate by HDAC6.
-
Developer Addition: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence signal is proportional to the HDAC6 activity in the sample.
Visualizations
Caption: HDAC6 Signaling Pathway.
Caption: Experimental workflow for comparison.
Caption: Logical relationship of methods.
Conclusion
Both selective small molecule inhibitors like this compound and HDAC6 siRNA are powerful tools for studying the on-target effects of HDAC6 modulation. The choice between these two approaches will depend on the specific research question.
-
This compound and other inhibitors are ideal for studying the direct consequences of inhibiting HDAC6's catalytic activity, offering rapid and reversible control. They are particularly useful for validating the therapeutic potential of targeting HDAC6.
-
HDAC6 siRNA provides a method to study the effects of reduced HDAC6 protein levels, which can help to understand the long-term consequences of HDAC6 depletion and to dissect the roles of its catalytic versus non-catalytic functions.
By using both methods in parallel and comparing the resulting data, researchers can more definitively confirm the on-target effects of their interventions and gain a more comprehensive understanding of HDAC6 biology.
References
- 1. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tubastatin A Prevents Hemorrhage-Induced Endothelial Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Hdac6-IN-11 Analogs and Other Selective HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Unlike other HDACs, which are primarily nuclear and regulate gene expression through histone modification, HDAC6 is predominantly cytoplasmic and acts on non-histone proteins such as α-tubulin and the chaperone protein Hsp90. This unique subcellular localization and substrate profile have spurred the development of selective HDAC6 inhibitors with the potential for improved efficacy and reduced side effects compared to pan-HDAC inhibitors. This guide provides a comparative analysis of Hdac6-IN-11 and its analogs against other prominent selective HDAC6 inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of Selective HDAC6 Inhibitors
The development of potent and selective HDAC6 inhibitors is a key objective in the field. The following tables summarize the in vitro inhibitory activities of this compound and a selection of other well-characterized selective and pan-HDAC inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) of Selective HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| This compound (Compound 9) | 20.7 | >6000 | >300 | [1] |
| Tubastatin A | 15 | >10000 | >667 | N/A |
| Ricolinostat (ACY-1215) | 5 | 180 | 36 | N/A |
| Citarinostat (ACY-241) | 2.6 | 64 | 25 | N/A |
| WT161 | 50 (for MM.1S cells) | N/A | N/A | [2] |
Table 2: In Vitro Inhibitory Activity (IC50) of Pan-HDAC Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| Vorinostat (SAHA) | 10 | 20 | 0.5 | N/A |
| Panobinostat (LBH589) | 30 | 20 | 0.67 | N/A |
| Belinostat (PXD101) | 40 | 30 | 0.75 | N/A |
| Romidepsin (FK228) | 50 | 1.1 | 0.022 | N/A |
As indicated, this compound demonstrates high potency and exceptional selectivity for HDAC6 over other HDAC isoforms[1]. This high degree of selectivity is a desirable characteristic, as it may minimize off-target effects associated with the inhibition of other HDACs, particularly the nuclear Class I HDACs which are crucial for global gene regulation.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of HDAC6 inhibitors, it is essential to visualize the key signaling pathways they modulate and the experimental workflows used to assess their activity.
Caption: HDAC6 Signaling Pathway and Point of Inhibition.
The diagram above illustrates the central role of HDAC6 in deacetylating key cytoplasmic proteins. Inhibition of HDAC6 by compounds like this compound leads to the hyperacetylation of its substrates, thereby affecting multiple cellular processes.
Caption: Structure-Activity Relationship (SAR) Workflow for HDAC6 Inhibitors.
This workflow outlines the iterative process of designing, synthesizing, and evaluating analogs of a lead compound to identify molecules with improved potency, selectivity, and drug-like properties.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of HDAC6 inhibitors.
In Vitro HDAC6 Enzyme Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDAC6 and the inhibitory potential of test compounds.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted compounds. Include wells with assay buffer only (negative control) and a known HDAC6 inhibitor (positive control).
-
Add the recombinant HDAC6 enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the HDAC6 fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution to all wells.
-
Incubate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular α-Tubulin Acetylation Assay (Western Blot)
This assay assesses the ability of an HDAC6 inhibitor to increase the acetylation of its primary substrate, α-tubulin, in a cellular context.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Conclusion
The landscape of HDAC6 inhibitors is rapidly evolving, with a clear trend towards the development of highly selective agents to maximize therapeutic benefit and minimize off-target toxicities. This compound represents a promising scaffold with high potency and selectivity. The comparative data and detailed protocols provided in this guide are intended to aid researchers in the evaluation of this compound analogs and other novel HDAC6 inhibitors, ultimately accelerating the discovery and development of new therapies for a variety of diseases. The continued exploration of the structure-activity relationships of these compounds will be critical in optimizing their pharmacological properties for clinical translation.
References
Safety Operating Guide
Personal protective equipment for handling Hdac6-IN-11
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the HDAC6 inhibitor, Hdac6-IN-11.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary. Ensure proper fit and use.
-
Body Protection: A laboratory coat or a chemical-resistant apron should be worn to protect the skin and clothing. In cases of potential significant exposure, disposable coveralls are recommended.
-
Foot Protection: Closed-toe shoes are mandatory in a laboratory setting to protect against spills.
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Solid (powder) | General knowledge of similar compounds |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1] |
| Stability | Stable under recommended storage conditions. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
Safe handling workflow for this compound.
Step-by-Step Handling and Disposal Plan
Handling:
-
Preparation: Before handling, ensure the designated area, preferably a chemical fume hood, is clean and prepared.
-
Personal Protective Equipment: Don all required PPE as outlined above.
-
Weighing: Carefully weigh the required amount of this compound. Avoid creating dust.
-
Dissolving: If necessary, dissolve the compound in the appropriate solvent within the fume hood.
-
Experimentation: Conduct the experiment, adhering to all laboratory safety protocols.
-
Storage: When not in use, store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] Recommended storage is at -20°C for the powder form or -80°C when in solvent.[1]
Disposal:
-
Waste Collection: All waste materials, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Procedure: Dispose of the waste container through an approved waste disposal plant.[1] Do not dispose of down the drain or in regular trash.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after handling the compound.
-
PPE Disposal: Dispose of all single-use PPE in the designated hazardous waste container.
First Aid Measures
In the event of exposure, take the following immediate actions:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
